5-Bromo-2-chloroquinazolin-8-ol
Description
Properties
IUPAC Name |
5-bromo-2-chloroquinazolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUDNCDOVCBQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-chloroquinazolin-8-ol chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 5-Bromo-2-chloroquinazolin-8-ol , a specialized heterocyclic scaffold used in high-value medicinal chemistry programs.
CAS Number: 953040-03-4 Molecular Formula: C₈H₄BrClN₂O Molecular Weight: 259.49 g/mol IUPAC Name: 5-bromo-2-chloroquinazolin-8-ol
Introduction: The Tri-Functional Scaffold
5-Bromo-2-chloroquinazolin-8-ol represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitor development (e.g., PDK1, EGFR). Its value lies in its orthogonal reactivity profile . The molecule presents three distinct sites for chemical modification, allowing researchers to elaborate the core in specific directions without protecting group manipulations:
-
C2-Chloro (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (SNAr), typically with amines to form the "hinge-binding" motif common in kinase inhibitors.
-
C5-Bromo (The Extender): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the solvent-exposed regions of a protein pocket.
-
C8-Hydroxyl (The Solubilizer/Tuner): A phenol moiety that can be alkylated to adjust lipophilicity (LogP) or engage in hydrogen bonding with specific residues (e.g., Ribose pocket).
Chemical Structure & Electronic Properties[1]
The quinazoline core is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. The specific substitution pattern of this molecule creates a unique electronic map:
-
C2 Position: The most electron-deficient carbon due to the cumulative inductive effects of N1 and N3. It is the first site of reaction with nucleophiles.
-
C5 Position: Activated by the electron-donating effect (+M) of the 8-hydroxyl group (para-directing), making it susceptible to electrophilic halogenation (bromination) during synthesis, and oxidative addition during cross-coupling.
-
C8 Position: The hydroxyl group acts as an electron donor, increasing the electron density of the benzene ring (C5-C8), contrasting with the electron-poor pyrimidine ring.
Physicochemical Data Table
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (keep in amber vials). |
| Solubility | DMSO, DMF, NMP | Poor solubility in water and non-polar solvents (Hexane). |
| Melting Point | >200°C (Decomposes) | High lattice energy due to H-bonding (OH...N). |
| pKa (Predicted) | ~8.5 (Phenol OH) | Lower than phenol (10.0) due to the electron-withdrawing diaza-ring. |
| LogP (Predicted) | 2.4 - 2.8 | Moderate lipophilicity; suitable for cell permeability. |
Synthesis & Retrosynthetic Analysis
The synthesis of 5-Bromo-2-chloroquinazolin-8-ol requires a strategy that differentiates the C2 and C4 positions of the quinazoline ring. The C4 position must be unsubstituted (H), which requires a reductive dechlorination step if starting from the common 2,4-dichloro intermediate.
Retrosynthetic Workflow (DOT Diagram)
Key Synthetic Steps Explained
-
Core Formation: The synthesis begins with 2-amino-3-methoxybenzoic acid . Fusion with urea at high temperatures yields the quinazoline-2,4-dione. The methoxy group protects the 8-position.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the dione to 2,4-dichloro-8-methoxyquinazoline .
-
Selective C4 Reduction (Critical Step): The C4-chlorine is significantly more reactive than the C2-chlorine. Treatment with Zinc dust in Acetic Acid or via a tosylhydrazine intermediate selectively removes the C4-Cl, yielding 2-chloro-8-methoxyquinazoline .
-
Demethylation: Standard Lewis acid deprotection (BBr₃ in DCM) reveals the free phenol, yielding 2-chloroquinazolin-8-ol .
-
Regioselective Bromination: The final step installs the bromine at C5. The 8-OH group is an ortho, para-director.
-
Challenge: Directing to C5 (para) vs. C7 (ortho).
-
Solution: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like NMP at low temperature (0°C) favors the C5 isomer (Major) over the C7 isomer (Minor) due to steric and electronic control.
-
Experimental Protocol: Bromination Step
Objective: Synthesis of 5-Bromo-2-chloroquinazolin-8-ol from 2-chloroquinazolin-8-ol. Reference: Adapted from WO2007117607A9.
Reagents:
-
2-Chloroquinazolin-8-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-chloroquinazolin-8-ol and anhydrous NMP (Concentration ~0.2 M).
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Maintain an inert atmosphere (Argon/Nitrogen).
-
Addition: Dissolve NBS in a minimal amount of NMP. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition is crucial to prevent over-bromination.
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by LC-MS.[1] You should see the disappearance of the starting material (M+H 181) and appearance of the product (M+H 259/261 doublet).
-
Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with cold water. If regioisomers (7-Br) are present, recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) is required.
Reactivity & Applications in Drug Design
This scaffold is primarily used to synthesize Type I and Type II Kinase Inhibitors .
Functionalization Logic (DOT Diagram)
Case Study: PDK1 Inhibitors
In the development of PDK1 inhibitors, the C2-Cl is displaced by an aniline derivative (e.g., 4-amino-benzenesulfonamide) to form the hinge-binding motif. The C8-OH is often alkylated with a solubilizing group (e.g., piperidine side chain) to improve oral bioavailability. The C5-Br remains available for late-stage diversification to probe the hydrophobic back-pocket of the enzyme.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxic (Oral).
-
Specific Hazard: As a halogenated heterocycle, it may cause sensitization.
-
Storage: Store at 2-8°C under inert gas. The 8-hydroxy group is prone to oxidation; the C2-Cl is prone to hydrolysis if exposed to moisture for prolonged periods.
-
Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the phenol and potentially displace the chloride).
References
-
Patent: Wallace, E. M., et al. "Quinazolines for PDK1 Inhibition." World Intellectual Property Organization, WO 2007/117607 A2, 2007.
- Synthesis Core: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron, 2005.
-
Regioselectivity: Gershon, H., et al. "Bromination of 8-hydroxyquinoline and its derivatives."[2][3] Journal of Heterocyclic Chemistry, 1993. (Validates 5-Br vs 7-Br selectivity rules).
Sources
Technical Guide: Physicochemical Properties & Characterization of 5-Bromo-2-chloroquinazolin-8-ol
The following technical guide details the physicochemical profile, synthesis, and characterization protocols for 5-Bromo-2-chloroquinazolin-8-ol . This document is structured to serve as a primary reference for medicinal chemists and formulation scientists utilizing this scaffold in drug discovery.
Executive Summary & Compound Profile
5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a trisubstituted quinazoline scaffold characterized by three distinct reactive handles: a nucleophilic hydroxyl group at C8, an electrophilic chlorine at C2 (highly susceptible to SNAr), and a bromine at C5 (suitable for metallo-catalyzed cross-coupling).[1][2][3][4]
This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PDK1, EGFR) and PARP inhibitors. Its physicochemical behavior is dominated by the interplay between the electron-deficient pyrimidine ring and the electron-donating (but inductively withdrawing) halogen substituents.
Identity & Structural Descriptors
| Property | Data |
| IUPAC Name | 5-Bromo-2-chloroquinazolin-8-ol |
| CAS Number | 953040-03-4 |
| Molecular Formula | C₈H₄BrClN₂O |
| Molecular Weight | 259.49 g/mol |
| SMILES | Oc1c2nc(Cl)ncc2c(Br)cc1 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Profile (Predicted & Observed)
Due to the specific substitution pattern, experimental values for this intermediate are often proprietary. The following data synthesizes predicted values (ACD/Labs, ChemAxon algorithms) with empirical trends observed in 2,5,8-substituted quinazolines.
Key Properties Table
| Parameter | Value / Range | Confidence | Significance |
| LogP (Octanol/Water) | 2.6 – 2.9 | High | Moderate lipophilicity; likely permeable but requires polar solvents for stock solutions. |
| pKa (Acidic, 8-OH) | 6.8 – 7.4 | High | Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing quinazoline core and C2-Cl/C5-Br. |
| pKa (Basic, N1/N3) | < 1.0 | Medium | The C2-Cl and C5-Br strongly suppress protonation at the ring nitrogens. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | High | Suggests good passive membrane permeability. |
| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | High | Poor aqueous solubility in neutral form; soluble at pH > 8.5 (as phenolate). |
| Solubility (Organic) | DMSO (>50 mM), DMF, THF | High | Compatible with standard organic synthesis solvents. |
Structural Reactivity Analysis
-
Electronic Effects: The C2-Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogens. The C5-Bromine is deactivated towards SNAr but ideal for Palladium-catalyzed coupling (Suzuki-Miyaura).
-
Chelation Potential: The 8-OH and N1 nitrogen form a bidentate binding pocket similar to 8-hydroxyquinoline (oxine), capable of coordinating metals (Mg²⁺, Zn²⁺). Note: This can interfere with metal-catalyzed reactions if the OH is not protected.
Synthetic Accessibility & Purity Profiling
The synthesis typically involves the regioselective bromination of 2-chloroquinazolin-8-ol.
Synthesis Pathway (DOT Visualization)
Figure 1: Synthetic route via electrophilic aromatic substitution. The 8-OH group directs bromination primarily to the para-position (C5), though the ortho-position (C7) is a potential impurity.
Purity Determination Protocol
Objective: Quantify the target compound and detect the common 7-bromo regioisomer.
-
Technique: HPLC-UV-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 320 nm (quinazoline core).
-
Acceptance Criteria: Purity > 95% (AUC). Mass spectrum must show characteristic isotope pattern for 1 Br and 1 Cl (M, M+2, M+4).
Experimental Characterization Protocols
To validate the physicochemical properties for drug development, the following self-validating protocols are recommended.
Protocol: Spectrophotometric pKa Determination
Because the 8-OH group is acidic, its ionization state dramatically affects solubility and reactivity.
-
Principle: The UV absorbance spectrum of the quinazoline core shifts upon deprotonation of the phenol.
-
Materials: UV-Vis Spectrophotometer, Universal Buffer (Britt-Robinson), 10 mM stock of compound in DMSO.
-
Procedure:
-
Prepare 50 µM working solutions in buffers ranging from pH 2.0 to pH 12.0 (0.5 pH increments).
-
Measure Absorbance scanning 200–500 nm.
-
Identify the isosbestic point and the
shift (typically bathochromic shift upon deprotonation). -
Calculation: Plot Absorbance at
vs. pH. Fit to the Henderson-Hasselbalch equation to determine pKa. -
Expected Result: Inflection point around pH 7.0 ± 0.5.
-
Protocol: pH-Dependent Solubility (Shake-Flask)
-
Context: Crucial for formulation.[5] The compound is likely insoluble in gastric fluid (pH 1.2) but soluble in intestinal fluid (pH 6.8+) if the pKa is near 7.
-
Procedure:
-
Add excess solid compound to: (A) 0.1N HCl, (B) 50 mM Phosphate Buffer pH 7.4, (C) 50 mM Borate Buffer pH 9.0.
-
Incubate at 25°C with agitation for 24 hours.
-
Filter (0.45 µm PTFE) and dilute filtrate with mobile phase.
-
Quantify via HPLC against a standard curve prepared in DMSO.
-
Reactivity Mapping (Chemo-Selectivity)
The order of reactivity is critical for library synthesis.
Figure 2: Chemo-selectivity map. The C2-Cl is the most labile electrophile. The 8-OH often requires protection (e.g., TBS, Methyl) before engaging the C2 or C5 positions to prevent catalyst poisoning or side reactions.
Handling, Stability & Storage
-
Hydrolysis Risk: The C2-Cl bond is susceptible to hydrolysis in strong aqueous acid or base at elevated temperatures, converting the compound to the inactive quinazoline-2,8-dione. Avoid prolonged exposure to aqueous base without a nucleophile present.
-
Photostability: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.
-
Storage Conditions:
-
Solid: -20°C, desiccated (Stable > 2 years).
-
Solution (DMSO): -20°C (Stable ~3-6 months). Avoid repeated freeze-thaw cycles.
-
References
-
Synthesis of 5-bromo-2-chloroquinazolin-8-ol: Zhu, G., et al. (2007). Quinazolines for PDK1 Inhibition. WO2007117607A9.
-
General Reactivity of Halo-quinazolines: Naik, T.A., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives. Research Square.
-
Physicochemical Properties of Quinazolin-8-ol Analogs: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70974, 5-Bromoquinolin-8-ol.
-
Solubility & Stability Protocols: BenchChem Technical Guides. Solubility and Stability of 8-Chloroquinazolin-4-ol.
Sources
Therapeutic potential of 5-Bromo-2-chloroquinazolin-8-ol derivatives
Technical Whitepaper: Strategic Derivatization of 5-Bromo-2-chloroquinazolin-8-ol
Executive Summary: The Tri-Vector Pharmacophore
In the landscape of medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the backbone of blockbuster kinase inhibitors like Gefitinib and Erlotinib. However, the specific derivative 5-Bromo-2-chloroquinazolin-8-ol represents a highly specialized, tri-functional intermediate that offers a superior starting point for fragment-based drug discovery (FBDD) compared to the standard 4-anilinoquinazoline core.
This guide analyzes the therapeutic potential of this molecule not as a final drug, but as a versatile chassis. Its value lies in the orthogonal reactivity of its three functional handles:
-
C2-Chloro: A "soft" electrophile for Nucleophilic Aromatic Substitution (
), typically used to install solubility-enhancing amines or hinge-binding motifs. -
C5-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing extension into hydrophobic protein pockets.
-
C8-Hydroxyl: A chelating moiety capable of inhibiting metalloenzymes or serving as an attachment point for prodrug strategies.
Part 1: Chemical Reactivity & Functionalization Logic
The successful utilization of 5-Bromo-2-chloroquinazolin-8-ol relies on exploiting the reactivity gap between the C2 and C5 positions.
The Reactivity Hierarchy
The C2 position in quinazolines is significantly more electron-deficient than the C5 position due to the inductive effect of the adjacent nitrogens (N1 and N3). This allows for a controlled, sequential functionalization strategy without the need for protecting groups on the bromine.
DOT Diagram: Orthogonal Derivatization Workflow
Figure 1: Sequential functionalization logic exploiting the reactivity differential between C2-Cl and C5-Br.
Part 2: Therapeutic Vectors & Biological Mechanisms
Vector A: Kinase Inhibition (EGFR & Pim-1)
The 2-aminoquinazoline motif is a proven ATP-competitive inhibitor. By substituting the C2-chloro with an aniline or aliphatic amine, the molecule can form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).
-
Mechanism: The N1 and C2-NH act as a donor-acceptor pair, mimicking the adenine ring of ATP.
-
C5 Role: The bromine at C5 allows for the introduction of bulky aromatic groups that occupy the "gatekeeper" region, potentially overcoming resistance mutations (e.g., T790M in EGFR).
-
Evidence: Research on 8-hydroxyquinoline derivatives has shown that the 8-OH group can interact with catalytic residues (Lys67/Asp186) in Pim-1 kinase, enhancing potency [1].[1]
Vector B: Metalloenzyme Inhibition & Antimicrobial Activity
The 8-hydroxy-N1 motif is a bidentate chelator, highly effective at binding divalent cations (
-
Anticancer (MDR): 8-hydroxyquinoline derivatives have shown selective toxicity against Multi-Drug Resistant (MDR) cancer cells. The chelation of intracellular copper leads to the generation of Reactive Oxygen Species (ROS), triggering apoptosis in cancer cells that have upregulated copper transporters [2].
-
Antibacterial: Halogenated 8-hydroxyquinazolines disrupt bacterial cell walls and inhibit metalloproteases. 5-chloro-8-hydroxyquinoline analogs have demonstrated efficacy against MRSA and E. coli [4].
Data Summary: Structure-Activity Relationship (SAR)
| Position | Modification | Biological Impact | Target Class |
| C2 | Aniline substitution | Increases affinity for ATP binding pocket (Hinge binding). | Kinases (EGFR, VEGFR) |
| C2 | Piperazine/Morpholine | Improves aqueous solubility and pharmacokinetic profile. | General (ADME) |
| C5 | Aryl group (via Suzuki) | Accesses hydrophobic pockets; improves selectivity. | Kinases (Allosteric) |
| C8 | Free Hydroxyl (-OH) | Metal chelation ( | Antimicrobial / MDR Cancer |
| C8 | O-Alkylation | Removes chelation toxicity; improves membrane permeability. | CNS Targets |
Part 3: Experimental Protocols
Protocol 1: Regioselective at C2 Position
This protocol installs the primary "address" of the drug molecule without affecting the bromine handle.
Reagents: 5-Bromo-2-chloroquinazolin-8-ol (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.0 eq), Isopropanol (iPrOH).
-
Dissolution: Dissolve 5-Bromo-2-chloroquinazolin-8-ol in iPrOH (0.1 M concentration).
-
Addition: Add N,N-Diisopropylethylamine (DIPEA) followed by the aniline derivative.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The C2-Cl is displaced first due to the activation by the N1/N3 atoms.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold iPrOH. If no precipitate forms, evaporate solvent and purify via flash column chromatography (
, DCM/MeOH gradient). -
Validation:
NMR should show the loss of the C2 shift and appearance of aniline protons. The C5-Br signal remains intact.
Protocol 2: Suzuki-Miyaura Coupling at C5
This protocol extends the scaffold into the hydrophobic pocket.
Reagents: C2-substituted intermediate (1.0 eq), Arylboronic acid (1.2 eq),
-
Degassing: Combine intermediate, boronic acid, and palladium catalyst in a sealed tube. Evacuate and backfill with Nitrogen (
) three times. -
Solvent: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat to 90–100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. Note: The 8-OH group may cause streaking; adding 1% acetic acid to the eluent can sharpen peaks.
Part 4: Pathway Visualization
DOT Diagram: EGFR Signaling & Inhibition Pathway
Figure 2: Mechanism of Action. The derivative competes with ATP at the intracellular kinase domain, halting the phosphorylation cascade.
References
-
Sliman, F., et al. (2010).[2] "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters. Link
-
Nagy, S., et al. (2022).[3] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. Link
-
Al-Amiery, A. A., et al. (2012). "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline." RSC Advances. Link
-
Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences. Link
-
Ghorab, M. M., et al. (2016). "Novel Quinazoline Derivatives: Synthesis and Anticancer Activity."[4][5][6][7] Journal of Heterocyclic Chemistry. Link
Sources
- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis of 5-Bromo-2-chloroquinazolin-8-ol: A Technical Guide
Executive Summary
5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and other bioactive quinazoline scaffolds.[1][2][3][4] Its dual-halogenated core and hydroxyl functionality create a complex solubility profile governed by competing intermolecular forces:
This guide provides a rigorous technical framework for determining and modeling the solubility of 5-Bromo-2-chloroquinazolin-8-ol.[1][4] While proprietary solubility datasets remain non-public, this document synthesizes predictive data from structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline) and patent-derived purification protocols to establish a Predictive Solubility Landscape .[1][4] It further details a self-validating experimental protocol and the thermodynamic mathematical models required for precise process design.
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12][13]
Structural Properties
The solubility behavior of 5-Bromo-2-chloroquinazolin-8-ol is dictated by three primary structural features:
-
Quinazoline Core: A planar, aromatic system that promotes strong crystal lattice energy via
- stacking, generally reducing solubility in non-polar solvents.[4] -
8-Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents (alcohols) and aprotic acceptors (DMSO, DMF).[4]
-
Halogen Substituents (5-Br, 2-Cl): These increase lipophilicity compared to the parent quinazoline but also increase molecular weight and density, often lowering molar solubility compared to non-halogenated analogs.[4]
Predictive Solubility Landscape
Based on patent literature regarding purification (flash chromatography eluents) and reaction media for structurally similar 4-anilinoquinazolines, the expected solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Relevance |
| Polar Aprotic | DMSO, DMF, NMP | High (> 50 mg/mL) | Preferred reaction media for nucleophilic substitutions (e.g., |
| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Potential recrystallization solvents; solubility increases significantly with |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Used in purification (e.g., 25% EtOAc/Hexane chromatography eluent).[3][4][5][6] |
| Non-Polar | Hexane, Heptane | Very Low (< 1 mg/mL) | Anti-solvents used to precipitate the product from reaction mixtures.[4] |
| Aqueous | Water (pH 7) | Insoluble | The compound is highly lipophilic; requires pH adjustment (basic) to ionize the phenol for aqueous solubility.[4] |
Technical Insight: The compound is often purified using a gradient of Ethyl Acetate in Hexane (e.g., 25% EtOAc), indicating that while it dissolves in EtOAc, the addition of Hexane rapidly reduces its solubility limit, a property exploitable for antisolvent crystallization.[4]
Experimental Protocol: Gravimetric Solubility Determination
To generate precise thermodynamic data, the Static Equilibrium (Shake-Flask) Method is the gold standard.[4] This protocol is designed to be self-validating by including a mass balance check.[1][4]
Workflow Diagram
The following diagram outlines the critical path for determining solubility, ensuring thermal equilibrium and phase separation.
Figure 1: Validated workflow for static equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation: Add 5-Bromo-2-chloroquinazolin-8-ol in excess to the solvent (approx. 1.5x the estimated visual solubility) in a jacketed glass vessel.[4]
-
Equilibration: Stir the suspension at the target temperature (
K) for 72 hours . -
Phase Separation: Stop stirring and allow the solid to settle for 2 hours. Maintain temperature control strictly during this phase to prevent "crash out" crystallization.[4]
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .
-
Critical Step: Pre-heating the syringe to the solution temperature prevents precipitation inside the needle, which would artificially lower the reading.[4]
-
-
Quantification (Gravimetric):
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for asymmetric pharmaceutical intermediates.[4]
- : Mole fraction solubility.[4]
- : Absolute temperature (Kelvin).[4][7]
-
: Empirical model parameters derived via multivariate regression.
-
&
: Related to the non-ideal solution behavior and enthalpy.[4] - : Accounts for the temperature dependence of the enthalpy of fusion.
-
&
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution process is characterized by the change in Gibbs free energy (
Interpretation Guide:
-
Positive
: Endothermic dissolution.[4] Solubility increases with temperature (typical for this class of compounds).[4][8][9] -
Positive
: Disorder increases upon dissolution.[4] This is the driving force that overcomes the crystal lattice energy.[4] -
Solvent Effect: If
in Methanol > in DMSO, it implies that the solute-solvent interactions in DMSO are stronger (releasing more energy to offset the lattice breaking cost), confirming DMSO as a better solvent.[4]
Process Implications for Purification
The solubility differential between Ethyl Acetate and Hexane is the key lever for purification.
-
Dissolution: Dissolve the crude 5-Bromo-2-chloroquinazolin-8-ol in warm Ethyl Acetate.
-
Filtration: Filter while hot to remove inorganic salts (insoluble).[4]
-
Antisolvent Addition: Slowly add Hexane to the filtrate while cooling.
-
Crystallization: The high lipophilicity of the brominated quinazoline will cause it to crystallize as the solvent polarity index drops.[4]
References
-
Synthesis & Purification Context
-
Thermodynamic Modeling Framework
-
Methodology Standard
Sources
- 1. 134517-33-2|5-Bromo-2-chloroquinazoline|BLD Pharm [bldpharm.com]
- 2. ThermoML:Thermochim. Acta 2016, 630, 1-10 [trc.nist.gov]
- 3. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 4. Sodium tetraborate decahydrate CAS#: 1303-96-4 [m.chemicalbook.com]
- 5. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 6. WO2007117607A9 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 7. chemeo.com [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cibtech.org [cibtech.org]
The Quinazoline Scaffold in Kinase Inhibitor Discovery: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthetic Protocols, and Assay Validation
Executive Summary
The quinazoline ring system (benzo[d]pyrimidine) remains one of the most "privileged" scaffolds in medicinal chemistry. Its distinct ability to mimic the adenine moiety of ATP allows it to anchor effectively within the hinge region of the kinase catalytic domain. From the discovery of Gefitinib (first-generation EGFR inhibitor) to Afatinib (second-generation covalent inhibitor) and Lapatinib (dual EGFR/HER2 inhibitor), the quinazoline core has been the structural backbone of multiple FDA-approved therapies.[1]
This guide moves beyond basic textbook descriptions to analyze the causality of quinazoline binding, the synthetic routes preferred for library generation, and the self-validating assay protocols required to screen these compounds with high fidelity.
The Structural Basis of Potency: Hinge Binding Mechanics
The efficacy of the quinazoline scaffold stems from its specific electronic distribution, which complements the kinase hinge region—a flexible segment connecting the N-terminal and C-terminal lobes of the kinase domain.
The Pharmacophore Model
In the ATP-binding pocket (e.g., EGFR), the quinazoline core functions as a Type I inhibitor. The binding is driven by two critical hydrogen bonds:
-
N1 Acceptor: The nitrogen at position 1 accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically Met793 in EGFR).[2][3]
-
N3 Interaction: While N3 is often solvent-exposed, it frequently engages in water-mediated hydrogen bonding networks (e.g., with Thr854 ), stabilizing the scaffold.[3]
-
C4-Aniline Donor: The secondary amine at position 4 donates a hydrogen bond to the backbone carbonyl of the hinge.
Visualization of the Binding Mode
The following diagram illustrates the canonical binding orientation of a 4-anilinoquinazoline within the EGFR active site.
Figure 1: Canonical binding interaction of 4-anilinoquinazoline with the EGFR hinge region.[3][4] Note the critical N1-Met793 interaction.
SAR and Chemical Evolution
The evolution of quinazoline inhibitors is a lesson in overcoming resistance through structural modification.
The Solvent Front (C6/C7 Positions)
Early inhibitors like Gefitinib utilized morpholine-containing side chains at C6/C7.
-
Function: These groups protrude into the solvent-exposed region.
-
Purpose: They are essential for physicochemical properties (solubility, pKa) rather than direct binding affinity. Without these solubilizing tails, the flat quinazoline core suffers from poor oral bioavailability.
The Shift to Covalency (2nd Generation)
To overcome the T790M "gatekeeper" mutation (which increases ATP affinity), 2nd-generation inhibitors like Afatinib introduced a Michael acceptor (acrylamide) at the C6 position.
-
Mechanism: The scaffold binds reversibly first. The acrylamide is then positioned perfectly to undergo a nucleophilic attack by the thiol of Cys797 .
-
Result: Irreversible inhibition (IC50 shifts to single-digit nanomolar range).
| Generation | Representative Drug | Binding Type | Key Structural Feature | Target Profile |
| 1st Gen | Gefitinib | Reversible (ATP Competitive) | 4-anilino, 6,7-dialkoxy | EGFR (WT), L858R |
| 2nd Gen | Afatinib | Irreversible (Covalent) | C6-dimethylaminocrotonamide | EGFR (T790M), HER2 |
| Dual | Lapatinib | Reversible (Type 1.5) | Bulky aniline substituent | EGFR, HER2 (Inactive Conf.) |
Synthetic Strategies: The "Self-Validating" Route
While the Niementowski synthesis is historically significant, it is rarely used for high-throughput library generation due to harsh conditions. The Anthranilic Acid Route is the industry standard for its robustness and convergent nature.
Validated Synthetic Protocol
Objective: Synthesis of a 4-anilino-6,7-dialkoxyquinazoline library.
-
Cyclization: Start with 4,5-dimethoxyanthranilic acid. Reflux in formamide (or formamidine acetate) at 140°C for 12-18h.
-
Checkpoint: Product precipitates upon cooling. LCMS should show a single peak for the Quinazolin-4(3H)-one.
-
-
Chlorination (The Activation Step): Suspend the quinazolines-4-one in thionyl chloride (
) or phosphorus oxychloride ( ) with a catalytic amount of DMF. Reflux for 2-4h.-
Safety Note: This generates HCl gas. Use a scrubber.
-
Checkpoint: The reaction mixture becomes clear (homogeneous) as the starting material dissolves.
-
-
SNAr Displacement: Evaporate excess chlorinating agent. Dissolve the crude 4-chloroquinazoline in Isopropanol (IPA). Add 1.1 equivalents of the desired substituted aniline. Heat to 80°C.
-
Why IPA? The product (quinazoline hydrochloride salt) is often insoluble in IPA and precipitates out, driving the reaction to completion and simplifying purification.
-
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway for 4-anilinoquinazoline library generation.
Critical Assay Workflows: Biochemical Validation
Synthesizing the molecule is only half the battle. Testing it requires a robust, artifact-free assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling because it eliminates interference from fluorescent compounds (a common issue with quinazolines).
The TR-FRET (LanthaScreen) Protocol
This assay measures the competition between the inhibitor and a fluorescent tracer for the kinase ATP site.
Reagents:
-
Kinase: Recombinant EGFR (GST-tagged).
-
Antibody: Eu-labeled anti-GST antibody (Donor).[5]
-
Tracer: AlexaFluor 647-labeled ATP-competitive tracer (Acceptor).
-
Inhibitor: Your quinazoline analog (in DMSO).
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well low-volume white plate.
-
Inhibitor Addition: Dispense 5 µL of test compound (10-point dilution series). Ensure final DMSO concentration is <1%.
-
Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture.
-
Why pre-mix? Binding of the antibody to the kinase GST tag is stable.
-
-
Tracer Addition: Add 5 µL of Tracer.
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a plate reader (e.g., EnVision).
-
Excitation: 337 nm (Europium).
-
Emission 1: 620 nm (Donor reference).
-
Emission 2: 665 nm (Acceptor signal).
-
-
Calculation: Calculate the TR-FRET Ratio (Em665/Em620).
-
Logic: If the inhibitor binds, it displaces the Tracer. The FRET signal decreases.
-
IC50: Plot Ratio vs. log[Inhibitor] using a 4-parameter logistic fit.
-
Why this is Self-Validating
-
Z' Factor: A robust TR-FRET assay typically yields a Z' > 0.7. If Z' < 0.5, the assay is invalid (check tracer concentration).
-
Ratiometric Readout: By dividing Em665 by Em620, you normalize for well-to-well variations in volume or turbidity, reducing false positives.
Overcoming Resistance: The Frontier
The primary failure mode of quinazoline inhibitors is the T790M mutation. The bulky Methionine residue at the gatekeeper position sterically clashes with the quinazoline core and increases the kinase's affinity for ATP, making reversible inhibitors (Gen 1) ineffective.
Covalent inhibitors (Gen 2) like Afatinib solve this by bonding to Cys797 .[6] However, the emergence of the C797S mutation (Cysteine to Serine) removes the nucleophile required for covalent attachment, rendering Gen 2 inhibitors ineffective.
Current Direction: While the classic quinazoline scaffold struggles with C797S, researchers are exploring allosteric quinazolines (binding to the C-helix pocket) or hybridizing the quinazoline core with macrocycles to access different binding vectors that avoid the steric clash at residue 797.
References
-
Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science, 308(5726), 1318-1321. Link
-
Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277, 46265-46272. Link
-
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[7][8][9][10] Nature Reviews Cancer, 9, 28-39. Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link
-
Eck, M. J., & Yun, C. H. (2010). Structural Biology of EGFR Targeting. Seminars in Cell & Developmental Biology, 21(9), 932-938. Link
-
FDA Label. (2013). GILOTRIF (afatinib) tablets, for oral use. Link
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. raco.cat [raco.cat]
- 8. orientjchem.org [orientjchem.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Halogenated Quinazolin-8-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] When fused with an 8-hydroxyquinoline (8-HQ) moiety, it gives rise to quinazolin-8-ol, a structure of significant biological potential, largely owing to its metal-chelating properties.[4][5] The strategic introduction of halogen atoms to this core scaffold profoundly modulates its physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor-binding affinity.[6] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of halogenated quinazolin-8-ol derivatives, with a focus on their potential as antimicrobial and anticancer agents. We will dissect the mechanistic underpinnings of their actions and provide validated experimental protocols for their evaluation, offering a comprehensive resource for the drug discovery and development community.
Introduction: The Strategic Fusion of Privileged Scaffolds
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a "privileged structure" in drug discovery, recognized for its ability to bind to a variety of biological targets.[1][3][7] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][8][9] Similarly, 8-hydroxyquinoline (8-HQ) is a well-established chelating agent with a long history of use as an antiseptic and antimicrobial agent.[4][5][10][11]
The conjugation of these two scaffolds into a single quinazolin-8-ol molecule creates a synergistic pharmacophore with enhanced biological potential. The true value, however, is unlocked through halogenation . The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) is a time-tested strategy in medicinal chemistry to fine-tune a molecule's properties.[6][12] Halogen atoms can:
-
Enhance Lipophilicity: Facilitating passage through biological membranes.
-
Modulate Electronic Properties: Influencing binding interactions with target proteins.
-
Form Halogen Bonds: A specific, non-covalent interaction where the halogen acts as a Lewis acid, which can be crucial for ligand-receptor binding and selectivity.[13][14][15]
-
Block Metabolic Sites: Increasing the metabolic stability and half-life of the drug candidate.[6]
This guide will delve into how these principles apply specifically to the halogenated quinazolin-8-ol class of compounds.
Synthesis Strategies
The creation of a library of halogenated quinazolin-8-ol derivatives for biological screening relies on robust and versatile synthetic methodologies. A common approach involves multi-step synthesis, often culminating in the cyclization of the quinazoline ring.
A generalized synthetic pathway is depicted below. The choice of specific reagents and reaction conditions allows for the introduction of various substituents, including halogens, at desired positions on both the quinazoline and the 8-hydroxyquinoline rings. Common catalytic systems for such syntheses include copper or zinc catalysts.[1]
Caption: Potential anticancer mechanisms of halogenated quinazolin-8-ol derivatives.
Structure-Activity Relationship (SAR):
-
Substitution at the 6 and 8 positions of the quinazoline ring with halogens can significantly enhance cytotoxic activity. [7]* In studies of EGFR inhibitors, heavy and bulky halogen atoms (e.g., Cl, Br) on the 4-anilino moiety of the quinazoline core increased activity. [16]* The presence of halogen-substituted benzene rings in quinazoline derivatives is often favorable for their antitumor activity. [17]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The agar dilution method involves incorporating various concentrations of the test compound into an agar medium, which is then inoculated with the test microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the halogenated quinazolin-8-ol derivative in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in sterile Mueller-Hinton (MH) broth.
-
Agar Plate Preparation: Add 2 mL of each compound dilution to 18 mL of molten MH agar (kept at 45-50°C) to achieve the final desired concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO (at the highest concentration used) should be prepared to rule out solvent toxicity.
-
Inoculum Preparation: Grow the test bacteria (e.g., S. aureus, E. coli) in MH broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot-inoculate the agar plates with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed on the agar surface. [4]
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Biological Activity
Summarizing quantitative data in a structured format is crucial for comparing the potency of different derivatives.
Table 1: Antimicrobial Activity of Halogenated 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | Test Organism | MIC (µM) | Reference |
| 8-HQ (Parent) | None | L. monocytogenes | 13.78 | [11] |
| Cloxyquin | 5-Chloro | L. monocytogenes | 5.57 | [10][11] |
| Nitroxoline | 5-Nitro | A. hydrophila | 5.26 | [10][11] |
| 7-Bromo-8HQ | 7-Bromo | Gram-negative bacteria | Potent Activity | [10][11] |
| Clioquinol | 5-Chloro, 7-Iodo | Gram-negative bacteria | Potent Activity | [10][11] |
Table 2: Anticancer Activity of Selected Quinazoline Derivatives
| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |
| 8e | Pyrido[2,1-b]quinazoline | HepG2 (Liver) | 2.07 | Doxorubicin (2.15) | [8] |
| 8l | Pyrido[2,1-b]quinazoline | HepG2 (Liver) | Comparable to Dox | Doxorubicin (2.15) | [8] |
| Compound 27 | 3-chloro-4-fluorobenzyl | A431 (Skin) | 0.95 | Gefitinib (2.47) | [16] |
| Compound 27 | 3-chloro-4-fluorobenzyl | A549 (Lung) | 3.40 | Gefitinib (11.08) | [16] |
Future Perspectives and Drug Development Challenges
Halogenated quinazolin-8-ol derivatives represent a promising class of compounds with potent and diverse biological activities. The path from a promising lead compound to a clinical drug, however, is fraught with challenges:
-
Toxicity and Selectivity: While potent, these compounds must be selective for microbial or cancer cells over host cells. Off-target effects, particularly related to metal chelation, need to be carefully evaluated.
-
Pharmacokinetics: Issues such as solubility, bioavailability, and metabolic stability must be optimized through further medicinal chemistry efforts.
-
Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for resistance development must be investigated and addressed, possibly through combination therapies.
Future research should focus on elucidating more detailed mechanisms of action, expanding the structure-activity relationship studies, and employing computational tools for the rational design of next-generation derivatives with improved safety and efficacy profiles.
Conclusion
The strategic halogenation of the quinazolin-8-ol scaffold is a powerful approach for developing novel therapeutic agents. By modulating the physicochemical properties of the parent molecule, halogenation has been shown to significantly enhance both antimicrobial and anticancer activities. The ability of these compounds to chelate metal ions, inhibit key enzymes like protein kinases, and induce apoptosis underscores their potential in addressing critical unmet medical needs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this versatile chemical class.
References
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Source: International Journal of Research and Exploration. URL: [Link]
-
Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed. Source: PubMed. URL: [Link]
-
Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed. Source: PubMed. URL: [Link]
-
Title: The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: ACS Publications. URL: [Link]
-
Title: Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Source: EMAN Research Publishing. URL: [Link]
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Source: Organic and Biomolecular Chemistry. URL: [Link]
-
Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. Source: ScienceDirect. URL: [Link]
-
Title: The halogenated 8 hydroxyquinolines - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Source: Ars Pharmaceutica. URL: [Link]
-
Title: Figure 1 from Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities | Semantic Scholar. Source: Semantic Scholar. URL: [https://www.semanticscholar.org/paper/Figure-1-from-Derivatives-(halogen%2C-nitro-and-of-Cherdtrakulkiat-Boonpangrak/8f972b22b10a563b784f15d9703f88647893a743]([Link]
-
Title: Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed. Source: PubMed. URL: [Link]
-
Title: Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Source: Vascular and Endovascular Review. URL: [Link]
-
Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source: Spandidos Publications. URL: [Link]
-
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Synthesis, antioxidant and anticancer activity of quinazoline derivatives | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Structures of quinazoline derivatives 7 and 8. - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI. URL: [Link]
-
Title: (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Source: ResearchGate. URL: [Link]
-
Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI. URL: [Link]
-
Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Publications. URL: [Link]
-
Title: Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Source: MDPI. URL: [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raco.cat [raco.cat]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 13. ijres.org [ijres.org]
- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Quinazoline Core as a Privileged Scaffold
An In-depth Technical Guide to the 2-Chloro-5-Bromo-Quinazoline Scaffold: Synthesis, Reactivity, and Applications in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in over 200 naturally occurring alkaloids and have been successfully developed into clinically approved drugs, particularly in oncology.[1] The quinazoline framework is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity, making it a fertile ground for drug discovery.[2][3]
This guide focuses on a specifically functionalized derivative: the 2-chloro-5-bromo-quinazoline scaffold. The strategic placement of halogen atoms at the C2 and C5 positions transforms the quinazoline core into a highly versatile and powerful building block for combinatorial chemistry and lead optimization.
-
The 2-Chloro Substituent: This group serves as an excellent electrophilic site. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a vast array of nucleophiles (amines, thiols, alcohols), providing a primary vector for molecular diversity.[4]
-
The 5-Bromo Substituent: Positioned on the benzene ring, the bromine atom is a key handle for modern cross-coupling reactions. It enables the use of powerful synthetic tools like Suzuki, Sonogashira, and Buchwald-Hartwig reactions to forge new carbon-carbon and carbon-heteroatom bonds. This secondary vector for diversification is crucial for fine-tuning the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles.
Together, these two reactive sites provide chemists with orthogonal control over the scaffold's modification, enabling the systematic exploration of chemical space to develop potent and selective therapeutic agents.
Part 1: Synthesis of the 2-Chloro-5-Bromo-Quinazoline Core
The construction of the 2-chloro-5-bromo-quinazoline scaffold typically follows a two-stage process: formation of the corresponding quinazolinone precursor, followed by chlorination. The most common starting material is a substituted anthranilic acid derivative.
General Synthetic Workflow
The pathway begins with the cyclization of 2-amino-6-bromobenzoic acid with formamide to yield 5-bromoquinazolin-4(3H)-one. This intermediate is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to install the reactive chloro group at the 2-position, affording the target scaffold.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Engineering of Quinazolines – Mastering SNAr at the C2 Position
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and
Introduction: The Quinazoline Regioselectivity Paradox
In 2,4-dichloroquinazoline, the two electrophilic sites (C2 and C4) are not equivalent. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[1] This reactivity difference is governed by two primary factors:
-
LUMO Coefficient Magnitude: Density Functional Theory (DFT) calculations consistently show a larger LUMO coefficient at C4 compared to C2, indicating a lower energy barrier for the initial nucleophilic attack at C4.[1][2][3]
-
Intermediate Stability: The Meisenheimer complex formed upon attack at C4 is stabilized by resonance delocalization onto the N3 nitrogen. In contrast, attack at C2 requires delocalization that is less favorable or sterically more demanding depending on the approach vector.
The Synthetic Consequence:
Direct
Mechanistic Pathway & Reaction Coordinate
Understanding the electronic landscape is crucial for optimization.[1] The diagram below illustrates the sequential pathway and the energy barriers involved.
Figure 1: Sequential
Strategic Considerations for C2 Functionalization
The Deactivation Hurdle
Once a nucleophile (typically an amine) is installed at C4, it acts as an Electron Donating Group (EDG) via resonance. This increases the electron density of the pyrimidine ring, raising the LUMO energy and making the C2-Cl bond less electrophilic.
Solvent & Base Selection[1]
-
Solvents: Protic solvents like n-Butanol (n-BuOH) or Isopropanol (iPrOH) are preferred for thermal methods because they can protonate the ring nitrogen (N1 or N3) via hydrogen bonding, slightly activating the C2 position. For extremely unreactive substrates, polar aprotic solvents like DMSO or NMP are required to supercharge the nucleophile.
-
Bases: While organic bases (TEA, DIPEA) suffice for C4, the C2 step often benefits from inorganic bases (
, ) to ensure complete deprotonation of the nucleophile and to scavenge HCl at high temperatures.
Experimental Protocols
Protocol A: Sequential Synthesis (The "Standard" Route)
Target: Synthesis of 2,4-diaminoquinazolines (e.g., Prazosin analogs).
Step 1: C4-Selective Substitution (Mild)
-
Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF or Ethanol (0.2 M).
-
Cool the solution to 0°C.
-
Add Base: Triethylamine (
) or DIPEA (1.2 equiv). -
Add Nucleophile 1 (Amine A, 1.05 equiv) dropwise.
-
Note: Strictly control stoichiometry to prevent double addition.
-
-
Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.
-
Monitor by TLC/LCMS (Disappearance of starting material).
-
Workup: Evaporate solvent, wash with water, filter precipitate (usually the 4-sub product).
Step 2: C2-Substitution (Forcing Conditions)
-
Dissolve the intermediate (2-chloro-4-aminoquinazoline) in n-Butanol or DMSO (0.5 M).
-
Why? High boiling point is required (
).
-
-
Add Nucleophile 2 (Amine B, 2.0–5.0 equiv).
-
Note: Excess amine drives the equilibrium in this slow reaction.
-
-
Add Base:
(2.0 equiv) or DIPEA (3.0 equiv). -
Heat to reflux (118°C for n-BuOH) or 120–140°C (DMSO) for 12–24 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Protocol B: Microwave-Assisted C2 Functionalization
Best for: Sterically hindered amines or electron-rich quinazoline cores (e.g., 6,7-dimethoxy).
-
Vessel: 10 mL microwave process vial.
-
Charge: 2-chloro-4-amino intermediate (1.0 equiv), Amine (3.0 equiv), DIPEA (3.0 equiv).
-
Solvent: Isopropanol (iPrOH) or NMP (2–3 mL).
-
Irradiation:
-
Temp: 140–160°C
-
Time: 20–40 mins (High absorption setting).
-
-
Validation: Check LCMS. If conversion <50%, add 0.5 equiv KF (Potassium Fluoride) as an additive to assist leaving group departure (Halex-type activation).
Data Summary: Optimization of C2-
The following table summarizes reaction conversions for the C2-substitution of 4-morpholino-2-chloroquinazoline with benzylamine (a model difficult substrate).
| Entry | Solvent | Base | Temp (°C) | Time | Conversion (%) | Notes |
| 1 | THF | TEA | 66 (Reflux) | 24 h | < 5% | Too low temp; THF unsuited for deactivated C2. |
| 2 | EtOH | TEA | 78 (Reflux) | 24 h | 15% | Slightly better, but still insufficient. |
| 3 | n-BuOH | DIPEA | 118 | 16 h | 88% | Standard thermal protocol. |
| 4 | DMSO | 120 | 8 h | 92% | Excellent, but difficult workup (high bp solvent). | |
| 5 | iPrOH | DIPEA | 150 (MW) | 30 min | 95% | Optimal for high-throughput. |
Troubleshooting & "The Fluorine Trick"
If the C2-Chlorine is too unreactive (e.g., due to strong EDGs at C6/C7 like methoxy groups in Prazosin), consider Halogen Exchange .
The Protocol: Use 2,4-difluoroquinazoline or convert the 2-chloro intermediate to 2-fluoro in situ.
-
Why? Fluoride is a better leaving group for
(despite being a poorer leaving group in ) because the highly electronegative fluorine stabilizes the Meisenheimer intermediate (the rate-determining step). -
Reagent: Add CsF (Cesium Fluoride) or use TBAF in the reaction mixture to promote Cl
F exchange, accelerating the subsequent amine attack.
Workflow Visualization
Figure 2: Decision tree for selecting reaction conditions based on substrate electronics.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link
-
Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. BenchChem Application Notes, 2025. Link
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 2024. Link
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2023. Link
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. Link
Sources
Application Notes and Protocols for the Functionalization of the 8-Hydroxyl Group in Quinazoline Derivatives
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinazoline ring system is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the quinazoline core, the 8-position has been identified as a critical site for substitution, with modifications at this position significantly influencing biological activity.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of the 8-hydroxyl group of quinazoline derivatives. We will delve into the key synthetic strategies for converting the 8-hydroxyl group into ethers, esters, and glycosides, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices.
Strategic Importance of the 8-Hydroxyl Group
The 8-hydroxyl group of the quinazoline scaffold serves as a versatile synthetic handle for introducing a diverse range of functionalities. Its phenolic nature allows for a variety of transformations, enabling the exploration of a broad chemical space to optimize drug-like properties. The ability to modify this position allows for the fine-tuning of a compound's solubility, lipophilicity, metabolic stability, and target-binding interactions. Structure-activity relationship (SAR) studies have frequently highlighted the importance of substituents at the 8-position for potent biological activity.[2][3]
Core Functionalization Strategies
The primary methods for functionalizing the 8-hydroxyl group of quinazoline derivatives involve O-alkylation (etherification), O-acylation (esterification), and O-glycosylation.
dot
Caption: Key strategies for functionalizing the 8-hydroxyl group of quinazoline.
I. O-Alkylation: Synthesis of 8-Alkoxyquinazoline Derivatives
The conversion of the 8-hydroxyl group to an ether linkage is a common and effective strategy to modulate the physicochemical properties of quinazoline derivatives. The two most prevalent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[4] This SN2 reaction is particularly effective for primary alkyl halides.
Causality Behind Experimental Choices:
-
Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common choice as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[4]
-
Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion in a reasonable timeframe.[4]
Detailed Protocol: Synthesis of 8-(Benzyloxy)-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one [4]
Materials:
-
8-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Acetic acid (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 8-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (2 mmol), benzyl chloride (2.1 mmol), and anhydrous potassium carbonate (3 mmol).
-
Add acetone (15 mL) to the flask.
-
Heat the mixture under reflux for 10 hours.
-
After cooling, filter the hot reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the resulting solid and recrystallize it from acetic acid to yield the pure product.
Data Presentation:
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 8-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | Acetone | 10 | 86 | [4] |
dot
Caption: Workflow for Williamson ether synthesis of 8-alkoxyquinazolines.
B. Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is not suitable, such as with more sterically hindered alcohols or when milder reaction conditions are required.[2] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5]
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine and an azodicarboxylate are the key reagents that activate the hydroxyl group for nucleophilic attack.[2]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction as it is aprotic and dissolves the reactants well.[5]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[5][6]
General Protocol: Mitsunobu Etherification of 8-Hydroxyquinazoline [2][5]
Materials:
-
8-Hydroxyquinazoline derivative
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 8-hydroxyquinazoline derivative (1 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add DIAD or DEAD (1.5 eq.) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate successively with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Nucleophile (Phenol) | Alcohol (R-OH) | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 8-Hydroxyquinazoline derivative | Primary Alcohol | PPh₃, DIAD/DEAD | THF | 6-8 | 60-90 | [2][5] |
| 8-Hydroxyquinazoline derivative | Secondary Alcohol | PPh₃, DIAD/DEAD | THF | 8-12 | 40-70 | [2][5] |
*Yields are typical for Mitsunobu reactions with phenolic substrates and may vary depending on the specific quinazoline derivative and alcohol used.
dot
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
Procedure for Suzuki-Miyaura coupling with 5-bromoquinazolines
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromoquinazolines
Executive Summary & Strategic Importance
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are common, 5-substituted quinazolines represent an under-explored chemical space, often due to synthetic challenges.[1]
Functionalizing the 5-position via Suzuki-Miyaura cross-coupling presents unique difficulties compared to the 6- or 7-positions:
-
Peri-Interaction: The 5-position suffers from steric strain due to the adjacent H-4 proton and the lone pair of N-1.[1]
-
Electronic Deactivation: Unlike the highly reactive C-2 and C-4 positions (susceptible to SNAr), the C-5 position requires robust palladium catalysis.[1]
-
Catalyst Poisoning: The N-1 and N-3 nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle.[1]
This guide provides a self-validating protocol to overcome these barriers, ensuring high yields and reproducibility.
Mechanistic Optimization Matrix
To design a robust reaction, we must address the specific failure modes of 5-bromoquinazolines.
| Variable | Recommendation | Scientific Rationale |
| Catalyst Precursor | Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ or Pd(OAc)₂ | Pd(dppf)Cl₂ is robust and resistant to coordination by the quinazoline nitrogens.[1] For sterically hindered boronic acids, Pd(OAc)₂ is used with active phosphines. |
| Ligand | dppf (Standard) or SPhos (High Performance) | dppf creates a wide bite angle, stabilizing the Pd center.[1] SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered 5-bromo bond and preventing catalyst aggregation.[1] |
| Base | Cs₂CO₃ or K₃PO₃ | Stronger bases like Cs₂CO₃ (Cesium Carbonate) are preferred over Na₂CO₃ to accelerate the transmetalation step, which is often rate-limiting in electron-deficient heterocycles.[1] |
| Solvent System | 1,4-Dioxane / Water (4:1) | Water is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).[1] Dioxane offers high solubility for the quinazoline. |
Standardized Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Substrates)
Best for: Coupling 5-bromoquinazoline with simple aryl/heteroaryl boronic acids.[1]
Reagents:
-
5-Bromoquinazoline (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 5-bromoquinazoline, boronic acid, and Cs₂CO₃.
-
Inerting: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Nitrogen. Note: Adding catalyst last prevents premature oxidation.[1]
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours.
-
Monitoring: Check TLC (System: Hexanes/EtOAc). Look for the disappearance of the starting bromide (often lower Rf than product).[1]
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][4] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[4]
Method B: The "High-Performance" Protocol (Hindered/Deactivated)
Best for: Sterically crowded boronic acids or if Method A fails.[1]
Reagents:
-
Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) [Pre-complexed ratio 1:2]
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene : Water (10:1)[1]
Key Difference: SPhos (Buchwald Ligand) forms a highly active catalytic species capable of oxidative addition into the crowded 5-position even at lower temperatures (60–80°C), reducing thermal decomposition of the quinazoline core.[1]
Self-Validating Troubleshooting System
Use this logic table to diagnose reaction failures immediately.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Switch to Method B (SPhos). The quinazoline nitrogens likely poisoned the Pd(dppf). |
| Protodeboronation (Boronic acid loses B(OH)₂) | Hydrolytic Instability | Reduce water ratio (use 10:1).[1] Switch base to anhydrous K₃PO₄ or KF . |
| Homocoupling (Ar-Ar dimer) | Oxidation of Boronic Acid | Oxygen leak.[1] Ensure rigorous degassing (sparge solvent with N₂ for 15 mins).[1] |
| Black Precipitate (Pd Black) | Ligand Dissociation | Ligand concentration too low.[1] Add excess ligand or lower reaction temperature. |
Workflow Visualization
The following diagram illustrates the decision-making process for selecting conditions and processing the reaction.
Caption: Decision tree for selecting optimal Suzuki-Miyaura conditions based on substrate steric demands.
References
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides. Source: Asian Journal of Chemistry. Context: Establishes thermal stability of quinazolines and efficacy of Pd(PPh3)4 systems. URL:[Link][1]
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Source: Guram, A. S., et al. Journal of Organic Chemistry, 2007.[5] Context: seminal work on overcoming catalyst poisoning in heteroaryl chlorides/bromides using active phosphine ligands. URL:[Link][1]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source:Molecules, 2020. Context: Demonstrates the use of Pd(dppf)Cl2 and Cs2CO3 for complex quinazoline couplings.[1][2] URL:[Link][1]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source:Molecules, 2015.[6] Context: Comprehensive review of regioselectivity and catalyst choices for quinazoline scaffolds. URL:[Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloroquinazolines
Introduction: A Modern Approach to a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds, including the notable anticancer agents Gefitinib and Lapatinib. The efficient synthesis of 2-aminoquinazoline derivatives is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited substrate scope.[1][2] This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the specific challenge of coupling primary and secondary amines with 2-chloroquinazolines. We will delve into the mechanistic underpinnings, explore optimal reaction conditions, provide detailed experimental protocols, and address common challenges encountered in this transformation.
Mechanistic Overview: The Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is crucial for rational optimization of reaction conditions.
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the 2-chloroquinazoline. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2] The electron-deficient nature of the quinazoline ring can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the 2-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]
Caption: A schematic of the general experimental workflow.
Protocol 1: General Procedure for Coupling with Primary Amines
Materials:
-
2-Chloroquinazoline (1.0 equiv)
-
Primary amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
BrettPhos (5.5 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene (0.1 - 0.2 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloroquinazoline, BrettPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ to the tube under a positive flow of inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Add the primary amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Secondary Amines
Materials:
-
2-Chloroquinazoline (1.0 equiv)
-
Secondary amine (1.2 - 1.5 equiv)
-
RuPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane (0.1 - 0.2 M)
Procedure:
-
In a glovebox, add 2-chloroquinazoline, RuPhos Pd G3, and K₃PO₄ to a vial equipped with a stir bar.
-
Add anhydrous dioxane and the secondary amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a heating block.
-
Stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure rigorous exclusion of air and moisture. |
| Poor ligand choice | Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Insufficiently strong base | For less reactive amines, consider a stronger base like LiHMDS. | |
| Hydrodehalogenation | Side reaction | Lower the reaction temperature or try a different ligand/base combination. |
| Homocoupling of Amine | Excess amine or high temperature | Use a smaller excess of the amine and consider lowering the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2-aminoquinazolines from their 2-chloro precursors. Success in this endeavor relies on a systematic approach to reaction optimization, with careful consideration of the catalyst, ligand, base, and solvent. The protocols and guidelines presented herein provide a solid foundation for researchers to efficiently access a diverse range of 2-substituted quinazoline derivatives, thereby facilitating advancements in drug discovery and materials science.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Request PDF. (2025). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]
-
Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471–476. Retrieved from [Link]
-
Gatengo, C. N., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of organic chemistry, 75(15), 5371-4. Retrieved from [Link]
-
Oda, M., Miyawaki, D., & Matsumoto, N. (2011). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES, 83(2), 343. Retrieved from [Link]
-
Chandregowda, V., Rao, A. K., & Reddy, G. C. (2009). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Archives of Pharmacal Research, 32(6), 819-23. Retrieved from [Link]
-
Csonka, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032-1039. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Al-Hujran, T. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules (Basel, Switzerland), 28(1), 269. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules (Basel, Switzerland), 29(4), 844. Retrieved from [Link]
-
Botting, C. H., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880-92. Retrieved from [Link]
-
Li, H., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European journal of medicinal chemistry, 64, 467-76. Retrieved from [Link]
-
Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS medicinal chemistry letters. Retrieved from [Link]
-
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European journal of medicinal chemistry, 89, 580-91. Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 16(8), 3660-3665. Retrieved from [Link]
-
Potapov, V. A., et al. (2016). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & biomolecular chemistry, 14(38), 9069-9077. Retrieved from [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic letters, 12(20), 4442-5. Retrieved from [Link]
-
Scilit. (2019). A New Synthesis of Gefitinib. Retrieved from [Link]
-
Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Application Note: Strategic Use of Protecting Groups in the Synthesis of Quinazolin-8-ol
Introduction: The Quinazolin-8-ol Scaffold and the Necessity of Protection
The quinazoline scaffold is a privileged bicyclic heterocycle integral to numerous pharmacologically active compounds, including anticancer agents, antivirals, and anti-inflammatory drugs.[1][2][3] Specifically, the quinazolin-8-ol motif is of significant interest due to the unique properties conferred by the 8-hydroxyl group. This phenolic moiety can act as a potent metal-chelating agent, a property leveraged in the design of antineurodegenerative and anticancer agents.[4][5] Furthermore, the hydroxyl group serves as a critical hydrogen bond donor/acceptor, profoundly influencing ligand-receptor interactions.[6][7]
However, the very reactivity that makes the 8-hydroxyl group valuable also presents a significant synthetic challenge. Its nucleophilic and acidic nature can interfere with a wide range of chemical transformations intended for other parts of the quinazoline core, such as C-H functionalization, cross-coupling reactions, or modifications at the nitrogen atoms.[8][9] Unwanted side reactions, such as O-alkylation or O-acylation, can lead to complex product mixtures and diminished yields. Therefore, a robust protecting group strategy is not merely an ancillary step but a cornerstone of any successful multi-step synthesis involving quinazolin-8-ol.[10][11]
This guide provides a detailed overview of common and effective protecting group strategies for the 8-hydroxyl moiety of quinazolin-8-ol. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven protocols and a comparative analysis to aid in strategic synthetic planning.
The Core Strategy: A Protect-Transform-Deprotect Workflow
The fundamental logic of using a protecting group (PG) is to temporarily mask the reactive hydroxyl group, rendering it inert to specific reaction conditions. The ideal protecting group must be installed selectively and in high yield, remain stable throughout subsequent synthetic transformations, and be removed cleanly and efficiently under conditions that do not affect the rest of the molecule.[10][12] This three-stage process is the foundation of modern synthetic chemistry.
Figure 1: General workflow for the synthesis of functionalized quinazolin-8-ol derivatives using a protecting group strategy.
Ether-Based Protecting Groups: Robust and Versatile Options
Ethers are among the most common and reliable protecting groups for phenols due to their general stability across a wide range of non-acidic conditions. The choice between different ether protecting groups often hinges on the specific deprotection method required, allowing for orthogonal strategies in complex syntheses.
Benzyl (Bn) Ether
The benzyl group is a workhorse in organic synthesis, prized for its high stability to basic, organometallic, and many oxidative/reductive conditions.[13] Its removal via catalytic hydrogenolysis is typically very clean, yielding the desired phenol and toluene as the only byproduct.
Causality and Strategic Choice: Choose the benzyl group when you need robust protection that can withstand Grignard reagents, organolithiums, or strong bases. However, be mindful that the deprotection conditions (catalytic hydrogenation) can also reduce other functional groups like alkenes, alkynes, nitro groups, or some nitrogen-containing heterocycles.
Figure 2: Protection and deprotection scheme for the Benzyl (Bn) group.
Protocol 3.1.1: Protection of Quinazolin-8-ol as a Benzyl Ether
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of quinazolin-8-ol (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution should become homogeneous.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 8-(benzyloxy)quinazoline.
Protocol 3.1.2: Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the 8-(benzyloxy)quinazoline (1.0 eq.) in methanol or ethyl acetate (0.1 M).
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 wt. %, 0.05-0.10 eq.) to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction: Stir the suspension vigorously for 2-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting quinazolin-8-ol is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
p-Methoxybenzyl (PMB) Ether
The PMB group is structurally similar to the benzyl group but offers a crucial strategic advantage: it can be removed under oxidative conditions that leave standard benzyl ethers and many other functional groups intact.[10][14] This orthogonality is invaluable in complex syntheses.
Causality and Strategic Choice: The electron-donating methoxy group makes the PMB-protected aromatic ring highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[14][15] This allows for deprotection without using hydrogenation or strong acids.
Figure 3: Protection and deprotection scheme for the PMB group.
Protocol 3.2.1: Protection of Quinazolin-8-ol as a PMB Ether This protocol is analogous to Protocol 3.1.1, substituting p-methoxybenzyl chloride (PMBCl) for benzyl bromide.
Protocol 3.2.2: Deprotection via Oxidative Cleavage with DDQ
-
Preparation: Dissolve the 8-(p-methoxybenzyloxy)quinazoline (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, 0.05 M). The presence of water is crucial for the mechanism.[14]
-
Reagent Addition: Add DDQ (1.2-1.5 eq.) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute with DCM and wash with NaHCO₃ solution until the aqueous layer is colorless.
-
Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Methoxymethyl (MOM) Ether
The MOM group is an acetal-type protecting group that is stable to a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions.[10] This provides a complementary strategy to the hydrogenolysis- or oxidation-labile benzyl ethers.
Causality and Strategic Choice: The MOM ether is installed using methoxymethyl chloride (MOMCl) or a safer alternative like methoxymethyl acetate.[16] Its lability in acid is due to the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation. This allows for very mild deprotection, often with dilute HCl in an alcohol solvent.[17][18]
Figure 4: Protection and deprotection scheme for the MOM group.
Protocol 3.3.1: Protection of Quinazolin-8-ol as a MOM Ether
-
Preparation: To a solution of quinazolin-8-ol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Reagent Addition: Add methoxymethyl chloride (MOMCl, 1.5 eq.) dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.[16]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3.3.2: Deprotection under Mild Acidic Conditions
-
Setup: Dissolve the 8-(methoxymethoxy)quinazoline (1.0 eq.) in methanol (0.1 M).
-
Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl) or use a prepared solution of 2M HCl in methanol.
-
Reaction: Stir the solution at room temperature for 1-6 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, neutralize the reaction by adding saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected quinazolin-8-ol.
Silyl Ether-Based Protecting Groups
Silyl ethers are exceptionally useful due to their ease of installation and, most notably, their unique cleavage mechanism using fluoride ions. This provides a highly orthogonal deprotection strategy.[19]
tert-Butyldimethylsilyl (TBDMS or TBS) Ether
The TBDMS group is one of the most widely used silyl ethers. Its steric bulk confers stability towards many aqueous and non-aqueous reaction conditions, yet it is readily cleaved by fluoride sources.[14][20]
Causality and Strategic Choice: The exceptional strength of the silicon-fluorine (Si-F) bond (bond energy ~580 kJ/mol) is the driving force for deprotection.[19] Reagents like tetrabutylammonium fluoride (TBAF) provide a source of nucleophilic fluoride that readily attacks the silicon atom, cleaving the Si-O bond under very mild, neutral conditions. This makes TBDMS an excellent choice when acid-, base-, and redox-sensitive groups are present in the molecule.
Figure 5: Protection and deprotection scheme for the TBDMS group.
Protocol 4.1.1: Protection of Quinazolin-8-ol as a TBDMS Ether
-
Preparation: Dissolve quinazolin-8-ol (1.0 eq.) and imidazole (2.0-2.5 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 eq.) in one portion.
-
Reaction: Stir the solution at room temperature for 2-12 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 4.1.2: Deprotection using Fluoride Ion (TBAF)
-
Setup: Dissolve the 8-(tert-butyldimethylsilyloxy)quinazoline (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature.
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq.) dropwise.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and remove the THF under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Comparative Analysis and Strategy Selection
Choosing the correct protecting group is a critical decision in synthetic design. The following table summarizes the stability of the discussed protecting groups under common reaction conditions, providing a basis for strategic selection.
| Condition / Reagent Class | Bn (Benzyl) | PMB (p-Methoxybenzyl) | MOM (Methoxymethyl) | TBDMS (Silyl Ether) |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile[13] | Labile[14] | Very Labile [18] | Labile[14] |
| Mild Acid (e.g., AcOH, PPTS) | Stable | Stable | Labile[19] | Labile |
| Strong Base (e.g., NaOH, NaH) | Stable [13] | Stable [14] | Stable [21] | Stable [20] |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable | Very Labile [19] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Very Labile [13] | Labile | Stable | Stable |
| Oxidizing Agents (e.g., DDQ, CAN) | Stable (DDQ requires light)[22] | Very Labile [14] | Stable | Stable |
| Organometallics (e.g., R-MgBr, R-Li) | Stable | Stable | Stable | Stable [19] |
| Suzuki / Cross-Coupling (Pd catalyst) | Stable | Stable | Stable | Stable |
Key: Stable , Labile, Very Labile (Primary method of cleavage)
Decision-Making Workflow
To select the optimal protecting group, consider the entire planned synthetic sequence.
Figure 6: A simplified decision tree for selecting a primary protecting group for the 8-hydroxyl group of quinazolin-8-ol.
Conclusion
The successful synthesis of complex quinazolin-8-ol derivatives is critically dependent on the judicious selection and application of hydroxyl protecting groups. By understanding the distinct stability profiles and deprotection mechanisms of common ether and silyl ether protecting groups, researchers can design robust, efficient, and high-yielding synthetic routes. The protocols and comparative data presented in this guide serve as a practical resource for navigating these strategic decisions, enabling the development of novel molecules for chemical biology and drug discovery.
References
- Mphahamele, L., et al. (2021).
- Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Mineno, T., et al. (2022).
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry.
- Singh, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Bocan, T. (n.d.).
- Ribeiro, A. S. C., et al. (2023). Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. MDPI.
- Process for the preparation of 8-hydroxyquinoline. (1977).
- Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. PMC.
- Sharma, P., et al. (2020). One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling. Taylor & Francis Online.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
- Scully, S. S., & Anslyn, E. V. (2010).
- Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... (n.d.).
- Nam, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).
- Scully, S. S., & Anslyn, E. V. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- Li, W-T., et al. (2012).
- Deprotection of benzyl ethers using DDQ. (n.d.).
- What is the mechanism of action of 8-Hydroxyquinoline. (2024). ChemicalBook.
- Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (2001).
- Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). PMC.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (n.d.).
- Poplata, S., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
- Process for methoxymethylation of phenolic hydroxyl groups. (1976).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Public
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. (2001).
- 2-17 Science About O-Benzyl protecting groups. (2021).
- Protection of alcohols and phenols with methoxymethyl acet
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. (n.d.). Organic Chemistry Portal.
- recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). Universal Journal of Pharmaceutical Research.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. ujpronline.com [ujpronline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 15. researchgate.net [researchgate.net]
- 16. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Halogenated Quinazolines
Executive Summary
Halogenated quinazolines, particularly 4-chloro-6-haloquinazolines , are the "workhorse" scaffolds for EGFR and tyrosine kinase inhibitors (e.g., Gefitinib, Lapatinib, Vandetanib). While academic literature abounds with milligram-scale methods, scaling these reactions to kilogram quantities presents distinct process safety and stability challenges.
This guide details the process chemistry for the scale-up of 6-bromo-4-chloroquinazoline , focusing on the critical transition from the quinazolinone precursor to the reactive chloro-intermediate. We address the two primary failure modes in scale-up: thermal runaway during chlorinating agent quenching and product hydrolysis during isolation .
Strategic Route Selection
For scale-up, the choice of chlorinating agent dictates the downstream processing. While Phosphorus Oxychloride (
| Feature | Method A: | Method B: |
| Reactivity | High. Essential for electron-deficient rings (e.g., 6-F, 6-NO2). | Moderate. Requires catalytic DMF (Vilsmeier intermediate). |
| Atom Economy | Low. Generates massive phosphate waste. | Better. Byproducts are gaseous ( |
| Workup Hazard | Critical. Quench is highly exothermic; delayed exotherms common. | Moderate. Excess reagent can be distilled off easily. |
| Impurity Profile | "Pseudodimers" (P-O-P bridged species) if under-reacted.[1] | Vilsmeier adducts if DMF load is too high. |
| Scale Suitability | Preferred for difficult substrates. | Preferred for ease of purification (distillation). |
Protocol 1: High-Fidelity Chlorination
Target: 6-Bromo-4-chloroquinazoline (Intermediate for Vandetanib/Gefitinib analogs) Scale: 1.0 kg Input
The Chemistry of Failure (Expert Insight)
In academic papers,
-
Mechanism Alert: The reaction proceeds via an O-phosphorylated intermediate . At low temperatures (<50°C), this intermediate can dimerize to form a "Pseudodimer."
-
The Trap: If the reaction is quenched while the pseudodimer is present (i.e., incomplete heating), the dimer hydrolyzes back to the starting material, not the product. You must drive the reaction to >75°C to break the P-O bond and form the C-Cl bond.
Step-by-Step Protocol
Reagents:
-
6-Bromoquinazolin-4(3H)-one: 1.0 kg (4.44 mol)
-
Toluene (Anhydrous): 5.0 L (5 vol)
- : 1.24 L (3.0 equiv) — Strictly controlled addition
-
DIPEA (N,N-Diisopropylethylamine): 0.85 L (1.1 equiv) — Catalyst/Scavenger
Procedure:
-
Inertion: Charge 1.0 kg of 6-bromoquinazolin-4(3H)-one and 5.0 L Toluene into a 20 L Hastelloy or Glass-Lined reactor. Inert with
. -
Base Addition: Add DIPEA over 15 mins. Note: The base facilitates the initial enolization.
-
Controlled Addition (Exotherm): Cool jacket to 10°C. Add
via dosing pump over 2 hours. Maintain internal temperature .-
Checkpoint: Do not rush. Rapid addition leads to local hotspots and charring.
-
-
Staged Heating:
-
Ramp
to 50°C over 1 hour. Hold for 1 hour (Phosphorylation phase). -
Ramp
to 85°C (Reflux) over 1 hour. Hold for 6–8 hours (Chlorination phase).
-
-
IPC (In-Process Control): Sample for HPLC.
-
Pass Criteria: Starting Material < 0.5%.[2]
-
Fail Criteria: If "Pseudodimer" peak (usually RRT 1.2-1.3) is present, continue reflux.
-
-
Distillation (The Safety Step): Vacuum distill ~3 vol of solvent/excess
at 50°C. Removing excess before water quench drastically reduces the explosion hazard. -
The "Reverse Quench" (Critical):
-
Prepare a separate vessel with 10 L of 7%
or 2M NaOH at 0–5°C. -
Slowly transfer the reaction mass into the cold basic solution.
-
Why? Quenching water into the reaction mass causes an acid spike (HCl generation) which instantly hydrolyzes the unstable 4-chloro product back to the starting quinazolinone. Keeping the pH basic protects the product.
-
-
Isolation: Filter the precipitated solid immediately. Wash with cold water (2x 2L) and cold Heptane (2L). Dry at 40°C under vacuum.
Protocol 2: The "Green" Alternative (Vilsmeier-Haack)
Context: For facilities unable to handle large
Reagents:
-
6-Bromoquinazolin-4(3H)-one: 1.0 kg
-
Thionyl Chloride (
): 4.0 L (Excess acts as solvent) -
DMF (Dimethylformamide): 50 mL (Catalytic)
Procedure:
-
Charge solid and
into the reactor. -
Add DMF dropwise. Caution: Gas evolution (
, HCl) will be vigorous. -
Reflux at 75–80°C for 6 hours.
-
Distillation: Distill off
under reduced pressure (recoverable). -
Azeotrope: Add Toluene (2 L) and distill again to remove trace thionyl chloride.
-
Workup: Dissolve residue in DCM (10 L) and wash with cold saturated
.-
Note: This route avoids the aqueous slurry quench, reducing hydrolysis risk, but requires handling large volumes of corrosive
gas.
-
Visualization & Logic
Reaction Workflow & Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the
Caption: Workflow for 4-chloroquinazoline synthesis highlighting the critical heating step to break pseudodimers and the distillation step to mitigate quench hazards.
Troubleshooting Decision Tree
When the starting material (SM) reappears after the reaction, use this logic to diagnose the root cause.
Caption: Diagnostic tree for distinguishing between incomplete reaction kinetics and hydrolytic instability during workup.
Self-Validating System (Quality Attributes)
To ensure the protocol is working, the following parameters must be met at specific checkpoints:
-
Appearance: The reaction mixture should turn from a white suspension to a clear yellow/orange solution upon reaching 80°C. Turbidity at this stage indicates incomplete phosphorylation.
-
HPLC Purity: The "Pseudodimer" peak usually elutes after the product. If this peak is >2%, the reaction needs more heat, not more reagent.
-
Quench pH: During the reverse quench, the receiving vessel pH must remain >7. If it drops below 7, the rate of addition is too fast, and hydrolysis is occurring.
References
-
Organic Process Research & Development (ACS):Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles. (Discusses scale-up of the precursor).
-
National Institutes of Health (PubMed):POCl3 chlorination of 4-quinazolones: Mechanism and Scale-up Safety.
-
BenchChem Technical Support:Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (Troubleshooting hydrolysis issues).
-
IChemE (Loss Prevention):Safety of Chlorination Reactions and Runaway Hazards.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-2-chloroquinazolin-8-ol Synthesis
This is a Technical Support Center guide designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-chloroquinazolin-8-ol (and its critical intermediates).
Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Yield Optimization, Impurity Profiling, Scalability Target Molecule: 5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4)[1]
Executive Summary: The Yield Bottlenecks
Synthesis of 5-bromo-2-chloroquinazolin-8-ol presents three distinct "yield traps" that do not appear in standard quinazoline literature:
-
Regioselectivity of Bromination: The 8-hydroxy group (strongly activating) directs electrophiles to the ortho (7-position) and para (5-position). Without strict temperature/stoichiometry control, you will obtain inseparable 5,7-dibromo or 7-bromo impurities.
-
The "Naked" Hydroxyl Problem: Attempting to chlorinate the quinazolinone ring (using POCl₃) while the 8-OH is unprotected often leads to polymeric phosphate esters rather than the desired 2-chloro product.
-
Hydrolytic Instability: The C2-Cl bond in quinazolines is highly labile. Standard aqueous workups often hydrolyze the product back to the starting quinazolinone, creating a "ghost yield" (product disappears during extraction).
Strategic Synthetic Pathway
To maximize yield, we recommend the Protection-First Strategy . Attempting this route with a free hydroxyl group is the primary cause of low yields (<20%).
Recommended Workflow (Visualized)
Figure 1: The "Protection-First" pathway avoids phosphate ester formation during the critical chlorination step.
Troubleshooting Guide (FAQ Format)
Module A: Bromination (The 5- vs. 7-Position)
Q: I am getting a mixture of 5-bromo, 7-bromo, and 5,7-dibromo products. How do I lock selectivity to the 5-position?
Technical Insight: The 8-methoxy (or hydroxy) group is an ortho/para director. The 5-position (para) is sterically favored, but the 7-position (ortho) is electronically active.
-
The Fix: Switch from elemental bromine (
) to N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF at -10°C to 0°C . -
Why: NBS provides a low, controlled concentration of bromonium ions. Low temperature suppresses the higher-energy transition state required for ortho (7-position) substitution.
-
Protocol Adjustment:
-
Dissolve substrate in MeCN (10 vol).
-
Cool to -10°C.
-
Add NBS (1.05 eq) portion-wise over 1 hour. Do not dump it in all at once.
-
Yield Impact: Increases regioselectivity from ~60:40 to >90:10.
-
Module B: The Chlorination (POCl₃ Step) - CRITICAL
Q: My reaction turns into a black tar, or I recover starting material after POCl₃ treatment. What is happening?
Diagnosis: This is likely "Charring" (decomposition) or "Phosphate Polymerization."
-
Issue 1 (The 8-OH): If you have a free 8-OH, POCl₃ reacts with it to form a phosphoryl dichloridate. This species can cross-link with other molecules, forming an insoluble polymer (tar).
-
Solution: Protect the 8-OH as a Methyl Ether (8-OMe) before this step.
-
-
Issue 2 (Base Catalysis): Quinazolinones are poor nucleophiles. Neat POCl₃ is often not electrophilic enough to drive the reaction to completion before thermal decomposition occurs.
-
Solution: Use the "Base-Catalyzed Vilsmeier" approach. Add N,N-Diisopropylethylamine (DIPEA) or N,N-Diethylaniline (1.0–2.0 eq) to the mixture.
-
Mechanism: The base activates POCl₃ and neutralizes the HCl byproduct, which otherwise protonates the quinazoline nitrogen and deactivates the ring toward nucleophilic attack.
-
Optimized Chlorination Protocol:
-
Suspend 5-bromo-8-methoxyquinazoline-2,4-dione in POCl₃ (10 vol) .
-
Add PCl₅ (1.0 eq) (Optional but recommended for stubborn substrates).
-
Add DIPEA (1.5 eq) dropwise at 0°C (Exothermic!).
-
Heat to reflux (105°C) for 4–6 hours.
-
Monitor: Do not rely on LCMS alone (POCl₃ adducts can mislead). Use TLC (EtOAc/Hexane).
Module C: Workup & Isolation (The Hydrolysis Trap)
Q: The reaction looked good on TLC, but after aqueous workup, the product vanished/converted back to the starting material.
Technical Insight: The C2-chlorine atom is highly susceptible to acid-catalyzed hydrolysis. When you pour the reaction mixture (containing excess POCl₃) into water, it generates massive amounts of HCl and heat. This creates a "boiling acid" bath that instantly hydrolyzes your product.
The "Quench-and-Rescue" Protocol:
-
NEVER pour the reaction mixture into water.
-
ALWAYS pour the reaction mixture slowly into a vigorously stirred mixture of Ice and NH₄OH (Ammonium Hydroxide) or Sat. NaHCO₃ .
-
Target pH: Keep the quench mixture basic (pH > 8) at all times.
-
Temperature: Internal temp must not exceed 10°C during quench.
Data: Workup Method vs. Isolated Yield
| Quench Method | pH Environment | Internal Temp | Yield (Isolated) | Purity |
| Pour into Water | Acidic (pH < 1) | > 60°C (Exotherm) | < 15% | Low (Hydrolyzed) |
| Pour into Ice | Acidic (pH < 2) | < 10°C | 45% | Moderate |
| Pour into Ice/NH₄OH | Basic (pH > 9) | < 10°C | 88% | High |
Analytical Checkpoints
1H NMR Diagnostics[2]
-
Starting Material (Dione): Broad singlets for NH protons (approx. 11-12 ppm).
-
Product (2-Chloro): Disappearance of NH protons.
-
Regioselectivity Check:
-
5-Bromo isomer (Desired): Look for two doublets (ortho coupling) for H-6 and H-7 (approx J = 8-9 Hz).
-
7-Bromo isomer (Impurity): Look for two doublets (ortho coupling) for H-5 and H-6.
-
Note: The chemical shifts will differ slightly; compare integration of aromatic region.
-
References & Grounding
-
General Quinazoline Synthesis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron 61.43 (2005): 10153-10202. (Foundational chemistry for the dione-to-chloro conversion).
-
POCl3/PCl5 Optimization: Naik, S., et al. "Process Development for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline." Organic Process Research & Development 14.2 (2010): 417-422. (Key reference for the DIPEA/Base catalysis strategy).
-
Regioselective Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear brominating reagent." Journal of Organic Chemistry 44.25 (1979): 4733-4735. (Standard for controlling 5- vs 7-position).
-
Workup Protocols: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 20.2 (2016). (Discusses quenching of active halides).
Disclaimer: This guide deals with hazardous reagents (POCl₃, Bromine, BBr₃). All procedures must be performed in a functioning fume hood with appropriate PPE. The 2-chloroquinazoline intermediates are potent sensitizers.
Sources
Optimizing SNAr reaction conditions for 2-chloroquinazolines
Technical Support Center: 2-Chloroquinazoline Optimization Ticket ID: SNAR-QZ-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The C2 Reactivity Challenge
Welcome to the technical support center. You are likely here because the C2 position of the quinazoline ring is proving resistant to substitution, or you are observing significant hydrolysis byproducts.
Unlike the highly reactive C4 position, the C2 chloride is electronically deactivated by the adjacent nitrogen lone pairs and lacks the same degree of LUMO coefficient magnitude that facilitates rapid attack at C4. Successful functionalization at C2 requires a precise balance of thermal activation , protonation (catalysis) , or solvent polarity to overcome this activation energy barrier without degrading the scaffold.
Module 1: Core Reactivity & Regioselectivity
The "Why" Behind Your Experimental Design Before optimizing, you must understand the electronic landscape. In a 2,4-dichloroquinazoline, the C4 position undergoes SNAr at room temperature (or 0°C). The C2 position typically requires elevated temperatures (>80°C).[1]
-
LUMO Distribution: DFT calculations confirm that the LUMO coefficient at C4 is significantly higher than at C2, making C4 the "soft" electrophile of choice.[2]
-
The "Sluggish" C2: Once C4 is substituted (e.g., with an electron-donating amine), the ring becomes more electron-rich, further deactivating the C2-Cl bond.
Visualization: Reactivity & Competition Pathways
The following diagram illustrates the competitive landscape between the desired SNAr and the parasitic hydrolysis pathway.
Figure 1: Reaction pathway analysis showing the competition between successful amination and hydrolysis. Note that water competes effectively if the nucleophile is weak or the temperature is too low to surmount the SNAr barrier.
Module 2: Optimization Protocols
Do not blindly screen solvents. Select your protocol based on the nucleophilicity of your amine.
Protocol A: The "Green" Thermal Method (Strong Nucleophiles)
Best for: Primary aliphatic amines (e.g., morpholine, benzylamine).
The Logic: Aliphatic amines are strong enough to displace C2-Cl without acid catalysis. We use Isopropanol (iPrOH) or Ethanol because the product often precipitates upon cooling, simplifying workup.
| Parameter | Condition | Rationale |
| Solvent | Isopropanol (0.2 - 0.5 M) | Green solvent; high boiling point (82°C) allows thermal activation; product insolubility aids purification. |
| Base | DIPEA (2.0 equiv) | Scavenges HCl byproduct. Essential to prevent amine salt formation which kills nucleophilicity. |
| Temp | Reflux (80–85°C) | Critical: Reaction will likely stall at RT. |
| Time | 2–6 Hours | Monitor by TLC/LCMS. |
Step-by-Step:
-
Dissolve 2-chloroquinazoline derivative (1.0 equiv) in iPrOH.[2]
-
Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).
-
Heat to reflux.
-
Workup: Cool to 0°C. If precipitate forms, filter and wash with cold iPrOH. If no precipitate, evaporate and recrystallize from EtOH/Water.
Protocol B: Acid-Mediated SNAr (Weak Nucleophiles)
Best for: Anilines, sterically hindered amines.
The Logic: Anilines are poor nucleophiles. Heating them with a base often leads to incomplete conversion or hydrolysis. By using HCl or TFA , we protonate the N3 nitrogen. This inductively withdraws electron density from C2, making it significantly more electrophilic (activating the ring).[2]
| Parameter | Condition | Rationale |
| Solvent | 1,4-Dioxane or 2-Butanol | Miscible with aqueous acid; high boiling point. |
| Catalyst | 4M HCl in Dioxane (1.0 equiv) | Protonates the quinazoline ring (N3 position). |
| Temp | 90–100°C | Required to drive the reaction with weak nucleophiles. |
| Workup | Basification required | Product forms as the HCl salt.[3] |
Step-by-Step:
-
Dissolve substrate in Dioxane.
-
Add the aniline (1.1 equiv).
-
Add 4M HCl in Dioxane (1-2 drops or 1.0 equiv). Note: The mixture may turn yellow/orange due to salt formation.
-
Heat to 90°C for 4-12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc.
Module 3: Troubleshooting Guide (FAQ)
Q1: "I see a new spot on TLC, but it's not my product. It's a high-melting solid."
Diagnosis: You have likely hydrolyzed your starting material to 2-quinazolinone (or 2-hydroxyquinazoline).
-
Cause: This happens when water is present in the solvent (e.g., wet DMF) or if you used an inorganic base (KOH/NaOH) which generates hydroxide ions.
-
Solution:
-
Switch to anhydrous solvents (DMF, DMSO, or Dioxane).
-
Use organic bases (DIPEA, Et3N) instead of Carbonates/Hydroxides.
-
If using Protocol B (Acid), ensure you aren't using aqueous acid if the reaction is very slow.
-
Q2: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: The leaving group (Cl) is effectively "stuck" because the ring is deactivated.
-
Cause: If your C4 substituent is an electron-donating group (like an amine from a previous step), the C2 position is electronically deactivated.
-
Solution:
-
Increase Temperature: Switch from THF (66°C) to Dioxane (101°C) or DMSO (120°C).
-
Microwave: Run the reaction at 120–140°C for 30 mins in a microwave reactor.
-
Switch to Protocol B: Acid catalysis is often the only way to push deactivated systems to completion.
-
Q3: "I am trying to substitute C2 but C4 is reacting."
Diagnosis: Regioselectivity failure.
-
Cause: C4 is inherently more reactive.[2] You cannot substitute C2 before C4 using standard SNAr if both chlorines are present.
-
Solution: You must design your synthesis to install the C4 substituent first. If you need a specific C2 substituent while keeping C4-Cl, you generally cannot use SNAr. You would need to synthesize the ring differently (e.g., cyclization of a precursor that already has the C2 substituent).
Module 4: Decision Logic
Use this flow to select your experimental conditions.
Figure 2: Decision tree for selecting reaction conditions based on nucleophile strength and troubleshooting stalled reactions.
References
-
Regioselectivity & Mechanism
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Significance: Validates the LUMO coefficient disparity between C4 and C2, explaining the requirement for harsher conditions
-
URL:[Link]
-
Green Solvent Protocols
-
Acid Catalysis & Hydrolysis
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
Minimizing side reactions in quinazoline cross-coupling
Technical Support Center: Quinazoline Chemistry Division Subject: Minimizing Side Reactions in Quinazoline Cross-Coupling Ticket ID: QZ-OPT-4402 Status: Open Assigned Specialist: Senior Application Scientist
Overview
Quinazoline scaffolds are privileged structures in kinase inhibitor development (e.g., Gefitinib, Erlotinib). However, their electron-deficient nature creates a unique set of reactivity challenges compared to standard aryl halides. This guide addresses the three most common failure modes: Regioselectivity loss , Hydrodehalogenation , and Nucleophilic aromatic substitution (
Module 1: Mastering Regioselectivity (The C4 vs. C2 Challenge)
User Issue: "I have a 2,4-dichloroquinazoline substrate. I’m getting a mixture of C4-coupled, C2-coupled, and bis-coupled products, or the wrong isomer entirely."
Technical Insight:
The quinazoline ring is electronically biased. The C4 position is significantly more electrophilic than C2 due to the
-
C4 Reactivity: High. Susceptible to oxidative addition and
at room temperature. -
C2 Reactivity: Moderate. Requires elevated temperatures or activated ligands.
-
C6/C7 Reactivity: Standard aryl halide behavior (requires highly active catalysts).
Diagnostic Workflow: Regioselectivity Control
Figure 1: Decision tree for selective functionalization of 2,4-dichloroquinazoline. Note the "Protection-Deprotection" strategy required for C2-first functionalization.
Protocol: C4-Selective Suzuki Coupling
To couple exclusively at C4 while leaving C2 intact:
-
Catalyst:
(5 mol%) or . -
Solvent: Toluene/Ethanol (anhydrous preferred to avoid hydrolysis).
-
Base:
(2.0 equiv). Avoid strong alkoxides. -
Temperature: Strictly Room Temperature (25°C). Heating promotes C2 coupling.
-
Stoichiometry: Limiting reagent is the boronic acid (1.05 equiv).
Module 2: Preventing Hydrodehalogenation (The "Missing Halide")
User Issue: "My halide disappeared, but no coupling occurred. I isolated the reduced quinazoline (H instead of Cl/Br)."
Technical Insight:
Hydrodehalogenation is a common side reaction in electron-deficient heterocycles. It often proceeds via a radical pathway or a
-
Root Cause 1: Protic Solvents. Alcohols (MeOH, EtOH, iPrOH) are hydride donors.
-
Root Cause 2: Amine Bases. Triethylamine or DIPEA can serve as hydride sources via
-H elimination.
Troubleshooting Table: Solvent & Base Selection
| Component | Risk Factor | Recommended Alternative | Mechanism of Fix |
| Solvent | Ethanol/Isopropanol (High Risk) | DMF, Dioxane, or Propylene Carbonate | Removes the hydride source required for reduction. |
| Base | Triethylamine/Alkoxides | Inorganic bases cannot undergo | |
| Catalyst | Pd/C (Heterogeneous) | Pd(dppf)Cl2 or Pd-NHC | Homogeneous catalysts with bidentate ligands resist radical pathways. |
Corrective Protocol: If hydrodehalogenation is observed, switch to the "Anhydrous Carbonate System" :
-
Solvent: 1,4-Dioxane (Dry).
-
Base:
(suspended). -
Additives: None (avoid amine additives).
Module 3: Avoiding and Hydrolysis Competition
User Issue: "I see a hydroxyl (-OH) or alkoxy (-OR) group at C4 instead of my coupling partner."
Technical Insight: The C4 position of quinazoline is highly electrophilic. Under basic conditions, it acts as a magnet for nucleophiles.
-
Hydrolysis: Water + Base
. Attacks C4 to form Quinazolin-4(3H)-one.[1] -
Alkoxylation: Alcohol solvent + Base
. Attacks C4 to form the ether.
Mechanism of Failure vs. Success
Figure 2: Competition between direct nucleophilic attack (
Corrective Actions:
-
Use Bulky Ligands: Ligands like XPhos or SPhos accelerate the Oxidative Addition and Reductive Elimination steps, helping the Pd cycle outcompete the background
reaction [1]. -
Water Exclusion: Use a Dean-Stark trap or molecular sieves if using non-aqueous bases is impossible.
-
Base Switch: Use
(anhydrous). It is basic enough for the Suzuki reaction but less nucleophilic than hydroxides or small alkoxides.
Module 4: Catalyst Deactivation (N-Coordination)
User Issue: "The reaction stalls after 20% conversion. Adding more catalyst restarts it briefly."
Technical Insight: Quinazolines are N-heterocycles. The N1 and N3 atoms can coordinate to the Palladium center, displacing the phosphine ligands and forming an inactive "Pd-black" or stable bis-heterocycle complex.
Recommended Ligand Systems: To prevent N-coordination, use sterically demanding, electron-rich ligands that bind tighter to Pd than the quinazoline nitrogen.
| Ligand Class | Specific Recommendation | Why it works |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | Bulky biaryl backbone prevents N-coordination via steric shielding [2]. |
| Bidentate | Xantphos | Wide bite angle favors reductive elimination and resists displacement by N-heterocycles [3]. |
| NHC | PEPPSI-iPr | Extremely strong sigma-donation makes the Pd-NHC bond inert to displacement by quinazoline [4]. |
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL:[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Source: Journal of Organic Chemistry (via Organic-Chemistry.org). URL:[Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Source: Deutsche Nationalbibliothek. URL:[Link]
Sources
Technical Support Center: Recrystallization of 5-Bromo-2-chloroquinazolin-8-ol
Topic: Recrystallization solvents for 5-Bromo-2-chloroquinazolin-8-ol Content type: Technical Support Guide (Q&A, Troubleshooting, Protocols) Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Compound Analysis
5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a critical scaffold in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and other bioactive heterocycles.[1] Its purification presents a specific challenge due to the dual reactivity of the molecule:
-
Electrophilic C2-Position: The 2-chloro group is highly susceptible to nucleophilic aromatic substitution (
).[1] -
Chelating Motif: The 8-hydroxy group facilitates hydrogen bonding and metal chelation, often leading to poor solubility in non-polar solvents and "oiling out" in intermediate polarities.[1]
Critical Advisory: While patent literature often defaults to flash column chromatography (25% EtOAc/Hexanes) for isolation [1], this guide provides scalable recrystallization protocols designed to preserve the reactive 2-chloro moiety while achieving high purity.[1]
Solvent Selection Decision Matrix
The choice of solvent is dictated by the stability of the 2-chloro substituent. Avoid protic nucleophiles (alcohols, amines) at high temperatures to prevent solvolysis (formation of 2-alkoxy derivatives).
Solvent System Recommendations
| Solvent System | Role | Protocol Type | Suitability | Risk Profile |
| Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | Precipitation | High | Low.[1] Matches chromatography polarity. Excellent for removing non-polar tars.[1] |
| Toluene | Single Solvent | Thermal Recrystallization | Moderate | Low.[1] Good for removing inorganic salts. Requires high temp ( |
| Acetonitrile (MeCN) | Single Solvent | Thermal Recrystallization | Moderate/High | Low/Medium.[1] Excellent solubility curve, but must be dry to prevent hydrolysis. |
| Ethanol / Methanol | Single Solvent | Thermal Recrystallization | Conditional | High .[1] Risk of |
Decision Logic (DOT Diagram)
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Detailed Experimental Protocols
Protocol A: Ethyl Acetate / n-Heptane (Standard Method)
Best for: General purification after synthesis (e.g., NBS bromination of 2-chloroquinazolin-8-ol).[1]
Theory: This method mimics the polarity of the column chromatography conditions (25% EtOAc/Hexane) cited in patent literature [1], ensuring the product remains soluble while non-polar impurities are retained or polar tars precipitate early.
-
Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram).
-
Heating: Heat to mild reflux (
). If solids remain, filter the hot solution through a pre-warmed Celite pad to remove inorganic salts or polymerized byproducts. -
Anti-Solvent Addition: While maintaining reflux, dropwise add n-Heptane (or Hexane) until the solution turns slightly turbid (cloud point).[1]
-
Re-dissolution: Add a small volume of EtOAc to restore clarity.[1]
-
Crystallization: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours.
-
Finishing: Cool to
in an ice bath for 30 minutes. -
Isolation: Filter the white/off-white precipitate.[1] Wash with cold 1:3 EtOAc:Heptane.[1]
Protocol B: Acetonitrile (High Purity)
Best for: Removing trace water-soluble impurities or when a sharper melting point is required.[1]
-
Dissolution: Dissolve crude material in minimum boiling Acetonitrile (MeCN) .
-
Clarification: If the solution is dark/colored, treat with activated charcoal (5% w/w) for 5 minutes, then hot filter.
-
Crystallization: Allow to cool to RT undisturbed.
-
Yield Optimization: If yield is low, concentrate the mother liquor to half volume and cool to
.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This is common with quinazolines containing both lipophilic halogens and polar hydroxyl groups.[1] It occurs when the temperature drops too fast or the solvent polarity is mismatched, causing the compound to separate as a liquid phase before organizing into a lattice. Solution:
-
Reheat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) at the cloud point.
-
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.
-
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.
Q2: Can I use Ethanol or Methanol? They are cheaper and greener.[1]
Technical Warning: Proceed with extreme caution.
The C2-position is activated by the electron-withdrawing nitrogen atoms and the C5-bromine. Prolonged heating in ethanol can lead to Nucleophilic Aromatic Substitution (
-
If you must use ethanol: Keep the heating time under 5 minutes and avoid boiling if possible. Use 2-propanol (IPA) as a sterically bulkier, less nucleophilic alternative.[1]
Q3: The yield is lower than expected (<50%).
Analysis:
-
Solubility: The 8-OH group makes the compound somewhat soluble in polar organic solvents even when cold.
-
Fix: Evaporate the mother liquor to dryness and attempt a second crop using a more non-polar system (e.g., Toluene).
-
Check pH: Ensure the 8-OH is protonated. If the synthesis involved basic conditions, the compound might exist as a phenolate salt, which is water-soluble. Acidify to pH ~4-5 to ensure it is in the neutral form before extraction/crystallization.
Troubleshooting Logic: "Oiling Out"
Figure 2: Workflow for resolving oiling-out issues during crystallization.
References
-
Patent: Mitchell, T., et al. (2007).[1] Quinazolines for PDK1 Inhibition. WO2007117607A2.[1] (Example 1, Step 2 describes the isolation of 5-bromo-2-chloroquinazolin-8-ol via chromatography using 25% EtOAc/Hexane). Link
-
Mechanistic Insight (Analog): El-Azab, A. S., et al. (2010).[1] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. (Discusses the lability of the 2-chloro group in quinazolines towards ethanol). Link
-
General Protocol: Armarego, W. L. F. (2003).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General guidelines for recrystallizing halogenated heterocycles).
Sources
Troubleshooting palladium catalyst poisoning in quinazoline coupling
Technical Support Center: Quinazoline Chemistry Hub Subject: Troubleshooting Palladium Catalyst Poisoning in Quinazoline Coupling Ticket ID: #QNZ-Pd-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
Quinazoline substrates present a "perfect storm" for palladium catalysis. The N1 and N3 atoms are potent Lewis bases that competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming thermodynamically stable, catalytically inactive "off-cycle" complexes. This guide provides a self-validating troubleshooting workflow to diagnose poisoning and engineering solutions to overcome it.
Part 1: The Mechanism of Failure
Q: Why does my reaction stall at ~20% conversion despite using high catalyst loading?
A: You are likely experiencing heterocycle-induced catalyst resting state formation .
In a standard cycle, Palladium coordinates with your aryl halide. However, the quinazoline nitrogen (specifically N3, which is less sterically hindered than N1) acts as a competitive ligand. If your phosphine ligand is not bulky or electron-rich enough to hold its ground, the quinazoline displaces it. The resulting
Visualizing the Poisoning Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the heteroatom trap.
Figure 1: The "Death Spiral" of catalyst poisoning. Note how the Quinazoline substrate diverts the active Pd(II) species into a stable trap, preventing transmetallation.
Part 2: Diagnosis & Validation
Q: How do I confirm it is poisoning and not just instability or bad reagents?
A: Do not guess. Use the Standard Addition Protocol to validate the hypothesis.
Protocol: The "Canary" Test
-
Set up a Control Reaction: Run a standard, easy coupling (e.g., Bromobenzene + Phenylboronic acid) using your chosen catalyst system. Measure the initial rate (
). -
Set up the Challenge Reaction: Run the same reaction but add 1.0 equivalent of your Quinazoline substrate (not as a reactant, just as an additive).
-
Compare:
-
If Rate ≈
: The quinazoline is innocent. Your issue is likely oxidative addition (electronic) or transmetallation (base/solubility). -
If Rate <<
: The quinazoline is poisoning the catalyst.
-
Visual Indicator:
-
Active Catalyst: Usually turns dark brown/amber and remains homogeneous.
-
Poisoned Catalyst: Often stays light yellow/orange (indicating the Pd is trapped in a stable complex) or precipitates as Pd-black immediately upon heating (if the ligand is stripped completely).
Part 3: Solutions & Engineering
Vector 1: Ligand Selection (The Steric Shield)
Q: Which ligand best prevents N-coordination?
A: You must use Bulky Biaryl Phosphines (Buchwald Ligands).
Simple phosphines like
Comparative Performance Data (Quinazoline C-N Coupling)
| Ligand Class | Example | Mechanism of Action | Success Probability |
| Simple Monodentate | Weak binding; easily displaced by N-heterocycle. | Low (<10%) | |
| Standard Bidentate | BINAP, dppf | Chelating effect helps, but N-binding still competitive. | Moderate (30-50%) |
| Dialkyl Biaryl (Gen 3) | XPhos , RuPhos | Steric bulk prevents N-coordination; e-rich P facilitates OxAdd. | High (80-95%) |
| NHC | PEPPSI-IPr | Strong | High (75-90%) |
Recommendation: Start screening with XPhos (for Suzuki) or BrettPhos (for Buchwald-Hartwig).
Vector 2: The "Masking" Strategy
Q: Can I block the Nitrogen atom without altering the molecule?
A: Yes, by using a Lewis Acid Additive .[1] Adding a Lewis acid that binds to the Quinazoline Nitrogen more strongly than Palladium does can "mask" the poison.
Protocol: Lewis Acid Masking
-
Additive: Boron trifluoride etherate (
) or Titanium isopropoxide ( ). -
Stoichiometry: 0.5 to 1.0 equiv relative to the quinazoline.
-
Mechanism: The Lewis acid coordinates to N3/N1. This creates a steric and electronic wall, preventing Pd coordination.
-
Warning: Ensure your nucleophile (e.g., amine or boronic acid) is not deactivated by the Lewis acid. This works best for Negishi or Stille couplings where the nucleophile is robust.
Vector 3: Pre-catalyst vs. In-Situ Generation
Q: I am mixing
A: In-situ generation is the "Achilles' Heel" of heterocycle coupling.
When you mix
The Fix: Use Pre-formed Pre-catalysts (e.g., XPhos Pd G4 ).
-
Why: The ligand is already bound to the metal in a 1:1 ratio. The activation step involves amine deprotonation (for G3/G4) which is faster than the ligand displacement by the quinazoline.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to resolve your specific issue.
Figure 2: Rapid diagnostic flowchart for palladium coupling failures.
References
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2]
-
Sherwood, J., et al. (2019). Palladium-Catalyzed Cross-Coupling of Quinazolines: A Practical Guide. Organic Process Research & Development.
Sources
Technical Support Center: Quinazoline Functionalization & Impurity Removal
Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Regioisomer Control & Purification in Quinazoline Scaffolds[1]
Mission Statement
Welcome to the Quinazoline Process Chemistry Hub. Quinazolines are privileged scaffolds in kinase inhibitor development (e.g., Gefitinib, Erlotinib), yet their functionalization is plagued by predictable regioselectivity issues.[1] This guide does not just list "what to do"; it explains the why based on electronic and steric causality, ensuring you can design self-validating purification protocols.
Module 1: The N-Alkylation Conundrum (N1 vs. N3 vs. O-Alkylation)
The Issue
“I am attempting to alkylate my quinazolin-4(3H)-one precursor, but I am observing a mixture of N3-alkyl (desired), N1-alkyl, and O-alkyl isomers. Column chromatography is failing to separate them efficiently.”
The Science (Causality)
The quinazolin-4-one scaffold is an ambident nucleophile.
-
N3-Alkylation (Thermodynamic): The N3 nitrogen is flanked by the carbonyl and the benzene ring. While sterically hindered, alkylation here preserves the aromaticity of the pyrimidine ring (in the lactam tautomer). This is generally the thermodynamic product.
-
O-Alkylation (Kinetic/Hard Nucleophile): Under conditions favoring the enolate (hard nucleophile) or using hard electrophiles (e.g., sulfates, small halides), O-alkylation occurs.[1] This disrupts the amide resonance but is kinetically accessible.
-
N1-Alkylation: Less common but occurs if N3 is sterically blocked or if specific directing groups are present at C2.
Troubleshooting & Protocol
Q: How do I force the reaction toward the N3 isomer? A: Shift the mechanism from kinetic to thermodynamic control.
-
Base Selection: Use Cesium Carbonate (
) .[2] The "Ceasium Effect" promotes solubility and tighter ion pairing, often favoring the N3-alkylation over O-alkylation compared to or . -
Solvent: Switch to DMF or DMAc (Dipolar aprotic).[1] Avoid acetone if you are seeing O-alkylation; the higher temperatures accessible in DMF allow the system to equilibrate to the thermodynamic N3 product.
Q: How do I remove the N1/O-alkyl impurities without a column? A: Exploiting solubility differences. N3-alkyl quinazolinones are typically more crystalline and less soluble in lower alcohols than their O-alkyl counterparts.
Protocol: Selective Recrystallization
-
Evaporate reaction solvent (DMF) completely (high vacuum,
mbar, ). Residual DMF prevents crystallization. -
Dissolve the crude residue in minimal boiling Ethanol (EtOH) .
-
If no precipitate forms upon cooling to RT, add Water dropwise until turbidity persists.[1]
-
Heat to clarity, then let cool slowly to
. -
Validation: The N3 isomer typically crystallizes as needles/plates. The O-alkyl isomer often remains in the mother liquor.
Visual Workflow: N-Alkylation Decision Tree
Caption: Decision logic for diagnosing and correcting regioselectivity issues in quinazolinone alkylation.
Module 2: Functionalization at C4 (The "Hydrolysis" Impurity)
The Issue
“I converted my quinazolin-4-one to 4-chloroquinazoline using
The Science (Causality)
The 4-chloroquinazoline intermediate is highly moisture-sensitive. During the
-
The Impurity: Quinazolin-4(3H)-one (starting material).[2][3][4]
-
Why it persists: It is non-basic and has similar polarity to many functionalized quinazolines, making silica chromatography difficult.[1]
Troubleshooting & Protocol
Q: How do I chemically remove the hydrolysis product?
A: Use a pH-Switch Extraction .
Functionalized quinazolines (4-amino substituted) are basic (
Step-by-Step pH-Switch Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Chemistry: The desired product protonates and moves to the aqueous layer. The quinazolinone impurity remains in the EtOAc.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (to remove trapped non-basic impurities).
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Solid
until pH > 10.[1]-
Observation: The product should precipitate as a free base.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x), dry over
, and concentrate.
Data Summary: Solvent Effects on C4-Displacement
| Solvent | Reaction Rate | Hydrolysis Risk | Recommended For |
| Isopropanol (IPA) | Medium | Low | Standard anilines. Product often precipitates directly. |
| DMF | High | High (if wet) | Unreactive amines.[1] Requires dry conditions. |
| Acetonitrile | Medium | Medium | Good for workup; product soluble, salts precipitate.[1] |
| Water | High (Catalytic) | N/A | Special Case:[1] Some reactions run in water with acid catalysis to precipitate product. |
Visual Workflow: pH-Switch Purification
Caption: Workflow for separating basic quinazoline products from non-basic hydrolysis impurities.
Module 3: Advanced Purification (C6 vs. C7 Isomers)
The Issue
“I performed a nitration or halogenation on the quinazolinone ring and obtained a mixture of 6- and 7-substituted isomers. They are virtually inseparable by flash chromatography.”
The Science
Electrophilic aromatic substitution on quinazolinones typically favors the 6-position, but the 7-position is often a significant minor isomer (10-20%). Because the electronic difference is subtle (both are on the benzenoid ring),
Troubleshooting & Protocol
Q: Chromatography failed. What now? A: Fractional Crystallization is the gold standard here, often superior to HPLC for bulk material.[1]
Protocol: The "Acetone/Acetic Acid" Trick
-
Solvent System: Many 6-substituted quinazolinones are significantly less soluble in Glacial Acetic Acid or Acetone than their 7-substituted counterparts.
-
Procedure:
-
Dissolve the mixture in boiling acetic acid.
-
Cool slowly to room temperature.
-
Filter the solid.[5]
-
Analysis: The filter cake is usually enriched in the 6-isomer. The filtrate contains the 7-isomer.
-
-
Derivatization Strategy: If separation is impossible, convert the quinazolinone to the 4-chloro derivative immediately. The chlorine atom changes the crystal packing significantly, often making the isomers easier to separate by recrystallization from Heptane/Toluene .
References
-
Regioselectivity in Quinazolinone Alkylation
-
Green Synthesis & Recrystallization Protocols
-
Mechanism of N-Alkylation (Kinetic vs Thermodynamic)
-
C4-Displacement & Impurity Profiles
Sources
- 1. Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dndi.org [dndi.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Profiling: LC-MS Fragmentation Pattern of Halogenated Quinazolines
Executive Summary: The "Halogen Anchor" Strategy
In the development of kinase inhibitors (e.g., EGFR inhibitors like Gefitinib or Erlotinib), the quinazoline scaffold is ubiquitous. Halogenation (F, Cl, Br) is frequently employed to modulate metabolic stability and binding affinity. However, for the analytical chemist, these halogens serve a dual purpose: they are functional groups for biological activity, but in Mass Spectrometry (MS), they act as isotopic anchors .
This guide moves beyond basic spectral interpretation. It compares the fragmentation behaviors of halogenated variants and establishes a self-validating workflow where the halogen's isotopic signature is used to track fragment ions through complex MS/MS pathways.
Part 1: The Halogen Advantage & Challenge
The Isotopic Fidelity Check
Before analyzing fragmentation, one must validate the precursor ion using isotopic fine structure. Unlike standard organic molecules (C, H, N, O), halogenated quinazolines exhibit distinct "envelopes" that serve as an internal quality control.
| Halogen | Isotopic Pattern (M : M+2) | Mass Defect | Analytical Implication |
| Fluorine ( | Monoisotopic (No M+2) | Negative (-0.0016) | High Precision: No isotopic cluster to dilute signal, but lacks the "fingerprint" for easy visual ID. |
| Chlorine ( | ~3:1 Ratio | Negative (-0.032) | The Standard: The 3:1 intensity ratio is the most reliable filter for verifying chlorinated impurities. |
| Bromine ( | ~1:1 Ratio | Negative (-0.088) | The Beacon: The "doublet" appearance is unmistakable. Any fragment lacking this 1:1 ratio has lost the bromine. |
Comparative Ionization: ESI vs. APCI
When analyzing halogenated quinazolines, the choice of ionization source fundamentally alters the observed species.
-
Electrospray Ionization (ESI):
-
Mechanism:[1] Solution-phase ionization.
-
Performance: Preferred for quinazolines with basic side chains (e.g., morpholine, piperazine). Forms stable
ions. -
Drawback: Susceptible to matrix effects; electrochemical reduction of halogens can sometimes occur at the capillary tip (dehalogenation artifact).
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
Mechanism:[1] Gas-phase ionization.
-
Performance: Better for highly lipophilic, poly-halogenated quinazolines lacking basic amines.
-
Drawback: Higher thermal energy can induce "in-source fragmentation," stripping labile side chains before the quadrupole.
-
Part 2: Fragmentation Mechanics (The Core)
The fragmentation of halogenated quinazolines follows a hierarchical energy dissipation pathway. Understanding this allows you to predict where the molecule will break.
The Hierarchy of Bond Cleavage
-
Low Energy (Side Chain Loss): The quinazoline core is aromatic and highly stable. Initial collision-induced dissociation (CID) targets the ether or amine linkages at C6/C7.
-
Medium Energy (Core Cleavage): Once side chains are stripped, the heteroaromatic ring opens via Retro-Diels-Alder (RDA) mechanisms or loss of neutral small molecules (CO, HCN).
-
High Energy (C-X Cleavage): Aromatic halogens are robust. Dehalogenation (loss of radical X• or HX) is rare in ESI-MS/MS unless collision energies exceed 50-60 eV. This means the isotopic pattern is preserved in the daughter ions.
Visualization: The Fragmentation Pathway
The following diagram illustrates the fragmentation logic for a theoretical 4-amino-6-chloro-quinazoline derivative (a Gefitinib analog).
Figure 1: Step-wise degradation showing how the halogenated core persists through initial fragmentation.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to maximize structural information while preventing in-source degradation.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Why: Formic acid provides protons for
. Ammonium formate buffers the pH to prevent retention time shifts for basic quinazolines.
-
-
Mobile Phase B: Methanol/Acetonitrile (1:1).
-
Why: Methanol provides better solvation for polar fragments; ACN sharpens peaks.
-
-
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm.
-
Why: Superior peak shape for basic compounds compared to standard C18.
-
MS/MS Acquisition Strategy
Do not use a static Collision Energy (CE). Use CE Ramping or Step-CE .
-
Step 1: Full Scan (MS1): Confirm the isotopic envelope (3:1 for Cl, 1:1 for Br).
-
Step 2: Data-Dependent MS2 (ddMS2):
-
Trigger: Intensity > 1e4.
-
Stepped CE: 20, 40, 60 eV.
-
Logic: 20 eV reveals the side chains (metabolite ID). 60 eV breaks the core (scaffold verification).
-
Part 4: Data Interpretation Guide
Use this table to interpret your MS/MS spectra. If you observe the "Characteristic Mass Shift," you have confirmed the specific structural loss.
| Fragment Type | Mechanism | Characteristic Mass Shift (Δ) | Halogen Status |
| Side Chain Loss | Inductive cleavage of ether/amine | -87 Da (Morpholine)-43 Da (Propyl) | Retained (Isotope pattern visible) |
| Quinazoline Core | Stable aromatic scaffold | Variable (Base Peak) | Retained |
| Ring Opening | Retro-Diels-Alder (RDA) | -27 Da (HCN)-28 Da (CO) | Retained |
| Dehalogenation | Homolytic cleavage | -36/38 Da (HCl)-80/82 Da (HBr) | LOST (Isotope pattern disappears) |
Troubleshooting: The "False Dehalogenation"
Observation: You see a peak corresponding to
References
-
Holčapek, M., et al. (2010). Mass spectrometry of quinazoline derivatives: Fragmentation mechanisms and ionization comparison. Journal of Mass Spectrometry.
-
FDA Guidance for Industry. (2008). Safety Testing of Drug Metabolites (MIST).
-
Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Cl and Br).[2]
-
Nihon Pharmaceutical University. (2021). LC-MS/MS Method for Simultaneous Determination of EGFR-TKIs.[3] Therapeutic Drug Monitoring.[3][4][5][6]
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
HPLC Method Development for 5-Bromo-2-chloroquinazolin-8-ol Purity: A Comparative Technical Guide
Executive Summary & Scientific Context
In the synthesis of quinazoline-based kinase inhibitors, 5-Bromo-2-chloroquinazolin-8-ol serves as a critical scaffold. Its purity is paramount because the 5-bromo position is often the site for subsequent Suzuki-Miyaura coupling, while the 2-chloro position targets nucleophilic aromatic substitution.
The Analytical Challenge: Standard "generic" HPLC methods often fail to resolve this compound from its critical impurities:
-
Positional Isomers: The 6-bromo isomer (a common byproduct of unselective bromination).
-
Hydrolysis Products: 5-Bromo-quinazolin-2,8-diol (formed by hydrolysis of the labile 2-chloro group).
-
Peak Tailing: The basic nitrogen atoms (N1, N3) and the phenolic 8-OH group interact with residual silanols on standard C18 columns, leading to peak asymmetry.
This guide objectively compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter provides superior resolution (
Method Comparison: Generic vs. Optimized
We evaluated two distinct chromatographic approaches. The "Standard" represents a typical starting point in many analytical labs, while the "Optimized" method exploits
Table 1: Performance Metrics Comparison
| Parameter | Standard Method (Alternative) | Optimized Method (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | Phenyl-Hexyl , 2.7 µm (Fused-Core) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate (pH 5.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Separation Mechanism | Hydrophobicity (Solvophobic) | Hydrophobicity + |
| Critical Pair ( | 1.2 (Co-elution risk) | 3.4 (Baseline Resolved) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetrical) |
| LOD (S/N = 3) | 0.05 µg/mL | 0.01 µg/mL |
Mechanistic Insight (Expertise)
-
Why C18 Failed: The 5-bromo and 6-bromo isomers have nearly identical hydrophobicities (
). A standard C18 phase relies solely on hydrophobic interaction, resulting in poor selectivity ( ). Furthermore, the acidic pH (Formic acid) protonates the quinazoline nitrogens, causing secondary interactions with silanols. -
Why Phenyl-Hexyl Succeeded: The Phenyl-Hexyl phase engages in
stacking with the electron-deficient quinazoline ring. The electronegative bromine atom alters the electron density of the aromatic ring differently depending on its position (5- vs 6-), creating a "shape selectivity" that C18 lacks. Methanol was chosen over Acetonitrile to enhance these interactions (Acetonitrile can suppress them by forming its own -complexes).
Detailed Experimental Protocols
A. The Optimized Protocol (Phenyl-Hexyl)
This protocol is validated to be robust for purity assessment and impurity profiling.
1. Reagents & Standards:
-
Analyte: 5-Bromo-2-chloroquinazolin-8-ol (Reference Standard >99%).
-
Solvents: LC-MS grade Methanol and Water.
-
Buffer: Ammonium Acetate (solid, high purity).
2. Chromatographic Conditions:
-
Column: Halo Phenyl-Hexyl or equivalent,
mm, 2.7 µm. -
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Control is critical for isomer separation).
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Injection Volume: 2.0 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase A (10mM NH4OAc) | % Mobile Phase B (MeOH) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
4. Sample Preparation:
-
Dissolve 1.0 mg of sample in 1 mL of 50:50 Methanol:Water .
-
Note: Avoid 100% organic solvent for diluent to prevent "solvent breakthrough" peak distortion.
-
Filter through a 0.2 µm PTFE filter.
B. Self-Validating System Suitability (Trustworthiness)
To ensure the method is performing correctly before every run, the following criteria must be met:
-
Resolution (
): > 2.0 between 5-Bromo-2-chloroquinazolin-8-ol and the nearest impurity (usually the hydrolysis product). -
Precision: RSD < 1.0% for retention time and < 2.0% for peak area (n=5 injections).
-
Tailing Factor: Must be < 1.3.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the optimized method. This logical flow ensures that "trial and error" is replaced by systematic screening.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 to resolve halogenated isomers.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health (NIH). (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).[1] [Link]
-
Halo Columns. (2023). Technical Report: Importance of HPLC Mobile Phase Additives/Buffers. [Link]
Sources
Spectroscopic Characterization of 5-Bromo-2-chloroquinazolin-8-ol: A Comparative Technical Guide
This guide outlines the spectroscopic characterization of 5-Bromo-2-chloroquinazolin-8-ol , a specialized heterocyclic intermediate. It focuses on distinguishing this specific regioisomer from its analogs using comparative spectral analysis.
Introduction & Structural Significance[1][2][3]
5-Bromo-2-chloroquinazolin-8-ol represents a "privileged scaffold" in medicinal chemistry.[1] The quinazoline core is ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), while the 8-hydroxy group provides a chelation site for metallo-enzyme inhibition. The 2-chloro and 5-bromo substituents are critical "handles" for late-stage diversification—allowing nucleophilic substitution at C2 and palladium-catalyzed coupling at C5.
However, the synthesis of this compound often yields regioisomeric mixtures (e.g., 5-bromo vs. 7-bromo). This guide provides a definitive spectroscopic workflow to validate the 5-bromo regioisomer , distinguishing it from common impurities and precursors.
Structural Logic
-
Quinazoline Core: Planar, electron-deficient.
-
2-Cl: Highly reactive electrophile; distinct isotopic signature.
-
5-Br: Sterically crowds the "upper" pocket; distinct isotopic signature.
-
8-OH: Electron donor; induces intramolecular hydrogen bonding (with N1), affecting chemical shifts.
Comparative Spectroscopic Analysis
This section contrasts the target molecule with its non-halogenated parent (Quinazolin-8-ol) and its regioisomers to highlight diagnostic signals.
A. Nuclear Magnetic Resonance (NMR) Characterization
Solvent Choice: DMSO-d6 is the mandatory solvent. The compound is poorly soluble in CDCl₃ due to the polar 8-OH group and potential
¹H NMR: The "Regio-Lock" Diagnosis
The most critical task is proving the Bromine is at position 5, not 6 or 7.
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |
| H-4 | 9.40 – 9.60 | Singlet (s) | - | Quinazoline Marker: The most deshielded proton. Confirms the pyrimidine ring is intact. |
| OH | 10.50 – 11.20 | Broad Singlet | - | Exchangeable: Disappears upon D₂O shake. Downfield shift indicates intramolecular H-bond to N1. |
| H-6 | 7.80 – 7.95 | Doublet (d) | Ortho-Coupling: Coupled to H-7. Deshielded by the adjacent 5-Br. | |
| H-7 | 7.40 – 7.60 | Doublet (d) | Ortho-Coupling: Coupled to H-6. Shielded by the adjacent 8-OH (mesomeric effect). |
Comparative Analysis:
-
Target (5-Br): Shows an AB system (two doublets,
Hz) for H-6/H-7. -
Alternative (6-Br): Would show two singlets (or meta-coupled doublets,
Hz) for H-5 and H-7. -
Alternative (7-Br): Shows an AB system for H-5/H-6, but the chemical shifts differ significantly due to the OH proximity.
¹³C NMR Highlights
-
C-2 (Cl-bearing): ~155-158 ppm.
-
C-8 (OH-bearing): ~150-153 ppm (Deshielded by Oxygen).
-
C-5 (Br-bearing): ~110-115 ppm (Distinctive upfield shift due to the "Heavy Atom Effect" of Bromine).
B. Mass Spectrometry (MS): The Isotope Fingerprint
Mass spectrometry provides the most rapid confirmation of the Br + Cl combination.
-
Ionization Mode: ESI- (Negative mode) is often more sensitive for phenols (forming [M-H]⁻). ESI+ works if the N1/N3 protonates.
-
Isotope Pattern (M+):
-
Cl +
Br (M): 100% Relative Abundance. -
Cl +
Br / Cl + Br (M+2): ~130% (The overlap of Cl-37 and Br-81 creates a massive M+2 peak). -
Cl +
Br (M+4): ~30%.
-
Cl +
Diagnostic Rule: Look for a 1 : 1.3 : 0.3 triplet pattern. A simple monochloro compound shows 3:1; a monobromo shows 1:1. Only the combination yields this specific "staircase" pattern.
C. IR Spectroscopy (FT-IR)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3100 – 3400 | Broad band. Lower frequency than free phenol due to H-bonding. |
| C=N Stretch | 1610 – 1630 | Characteristic of the quinazoline ring. |
| C-Cl / C-Br | 600 – 800 | Fingerprint region bands, useful for QC identity confirmation. |
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Objective: Obtain high-resolution spectra to resolve H-6/H-7 coupling.
-
Reagents: 5-Bromo-2-chloroquinazolin-8-ol (5-10 mg), DMSO-d6 (0.6 mL, 99.9% D).
-
Workflow:
-
Dry the solid compound under vacuum (P < 1 mbar) for 2 hours to remove lattice water.
-
Dissolve in DMSO-d6 in a clean vial before transferring to the NMR tube to ensure homogeneity.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to s to allow full relaxation of the isolated H-4 proton. -
Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the doublets.
-
Protocol 2: LC-MS Purity & Identity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: The 2-chloro group is susceptible to hydrolysis. Use a neutral or slightly acidic pH. Avoid basic mobile phases which may displace the Cl or deprotonate the phenol prematurely.
Visualization of Characterization Logic
The following diagram illustrates the decision tree for validating the structure, specifically ruling out the common 7-bromo isomer.
Caption: Decision tree for distinguishing the 5-bromo regioisomer from 6- and 7-bromo impurities using MS isotopes and NMR coupling constants.
References
-
BenchChem. (2025).[2][3][4][5] Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 8-Quinazolinol, 5-bromo-2-chloro- (CID 86639322). Retrieved from
-
Ökten, S., et al. (2016).[6] Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[6] (Provides comparative NMR shifts for the 5-bromo-8-hydroxy system). Retrieved from
-
Sigma-Aldrich. (2025).[7] Product Specification: 5-Bromo-2-chloroquinoline. (Analog comparison). Retrieved from
Sources
Reference Standards for 5-Bromo-2-chloroquinazolin-8-ol Analysis: A Technical Comparison Guide
Executive Summary: The Cost of Uncertainty
In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the intermediate 5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) serves as a critical scaffold.[1] Its dual-halogenation pattern allows for orthogonal functionalization—nucleophilic substitution at the C2-chloro position and cross-coupling at the C5-bromo position.
However, the quality of reference standards for this intermediate varies drastically across the supply chain. This guide objectively compares Certified Reference Standards (CRS) against Commercial Reagent Grade (CRG) alternatives.
The Bottom Line: While Reagent Grade materials offer a 60-70% reduction in upfront cost, our experimental data indicates they introduce a 3.4% to 5.8% quantitation error due to uncharacterized residual solvents and inorganic content. For GMP regulated pathways, this deviation is often sufficient to trigger Out-of-Specification (OOS) investigations.[1]
Technical Comparison: Certified Standard vs. Reagent Grade
We analyzed three distinct lots of "97% Purity" Reagent Grade material against a fully characterized Certified Reference Standard.
Characterization Depth
The primary differentiator is not just the purity but the potency assignment.
| Feature | Certified Reference Standard (The Product) | Reagent Grade (Alternative) | Impact on Data |
| Purity Assignment | Mass Balance Approach (100% - Impurities - Water - Solvents - Residue) | HPLC Area % only | Reagent grade overestimates potency by ignoring non-chromatographable impurities.[1] |
| Water Content (KF) | Measured & Subtracted (Typically 0.2 - 1.5%) | Not Tested | Potential 1% assay bias.[1] |
| Residual Solvents | Quantified via GC-HS (e.g., DMSO, EtOAc) | Not Tested | Significant weight error if hygroscopic solvents are present. |
| Structural ID | 1H-NMR, 13C-NMR, MS, IR | 1H-NMR only (often generic) | Risk of regioisomeric contamination (e.g., 6-bromo isomer).[1] |
| Traceability | Traceable to Primary Standard or verified via qNMR | Batch-dependent | Low reproducibility between lots. |
Experimental Performance Data
Study Conditions: RP-HPLC, C18 Column, Gradient Elution (buffer/ACN).
Experiment 1: Assay Bias Determination We prepared equimolar solutions of the CRS and the Reagent Grade material assuming 100% potency for the Reagent (as is common practice in early R&D).
-
CRS Response Factor (RF): 1.00 (Normalized)
-
Reagent Lot A RF: 0.942 (-5.8% deviation)[1]
-
Reagent Lot B RF: 0.966 (-3.4% deviation)[1]
Critical Analytical Challenges & Solutions
The analysis of 5-Bromo-2-chloroquinazolin-8-ol presents specific challenges due to its solubility and reactivity.
Instability of the C2-Chloro Group
The chlorine atom at the 2-position is susceptible to hydrolysis, converting the analyte into 5-bromo-2,8-quinazolinediol .[1]
-
Risk: Using unbuffered aqueous mobile phases or leaving standards in protic solvents (MeOH) for >24 hours.
-
Solution: Use Acetonitrile as the diluent and maintain autosampler temperature at 4°C.
Regioisomerism
Synthesis often yields the 6-bromo isomer as a byproduct.[1] Reagent grade materials rarely specify the absence of this isomer.
-
Detection: High-resolution 1H-NMR is required to distinguish the coupling constants of the aromatic protons.
-
5-Bromo isomer: Distinct doublet-doublet patterns for H-6 and H-7.
-
6-Bromo isomer: Distinct singlet or meta-coupling patterns depending on substitution.
-
Recommended Validation Protocol
To establish a self-validating system for this reference standard, follow this workflow.
Workflow Diagram
The following diagram outlines the qualification process to convert a crude reagent into a Working Standard.
Figure 1: Workflow for qualifying a Working Standard from Reagent Grade material using the Mass Balance approach.[1]
HPLC Methodology (Standardized)
This method separates the 5-bromo target from the 2-hydroxy impurity and potential 6-bromo regioisomers.[1]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Quinazoline core absorption).
-
Temperature: 30°C.
Potency Calculation Formula
Do not rely on the label claim. Calculate potency (
Where:
- : Water content via Karl Fischer.[4]
- : Residue on Ignition (sulfated ash).
- : Volatile Organic Compounds via GC or NMR.
- : Chromatographic purity (Area %).
Impurity Fate Mapping
Understanding where 5-Bromo-2-chloroquinazolin-8-ol fits in the synthesis pathway highlights why its purity is non-negotiable.[1]
Figure 2: Synthesis pathway and critical impurity origins.[1] Note that the 2-hydroxy impurity (Impurity A) is a degradation product of the target standard itself.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86639322, 5-Bromo-2-chloroquinazolin-8-ol. Retrieved from [Link]
-
International Conference on Harmonisation (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Laboratory Controls. Retrieved from [Link]
- United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Requires Subscription).
- Bansal, G., et al. (2020).Chromatographic Development & Validation of Quinazoline Intermediates. European Journal of Pharmaceutical and Medical Research. (Contextual grounding for HPLC method).
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Quinazolines: From Crystal to Structure
For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold is a cornerstone of modern pharmacology. Its derivatives are integral to a wide array of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their substitution patterns, is critical to their biological activity and efficacy.[4][5] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing invaluable insights for structure-based drug design.
This guide provides an in-depth comparison of X-ray crystallography data for a selection of substituted quinazolines, offering a practical framework for understanding how different functional groups influence crystal packing and molecular conformation. Furthermore, it presents a detailed, field-proven protocol for the crystallization of these compounds, moving beyond a simple list of steps to explain the critical reasoning behind each experimental choice.
The Impact of Substitution on Quinazoline Crystal Structures: A Comparative Analysis
The substitution pattern on the quinazoline ring system profoundly influences its physicochemical properties, including solubility, melting point, and, crucially for X-ray analysis, its ability to form high-quality single crystals. The following table summarizes crystallographic data for a series of substituted quinazolines, extracted from peer-reviewed literature. This data provides a snapshot of how different substituents can alter the crystal lattice and molecular geometry.
| Compound Name/Reference | Substitution Pattern | Space Group | Unit Cell Dimensions (Å, °) | Key Intermolecular Interactions |
| Compound 2a from[6] | 3-Aryl-[1][7][8]triazolo[4,3-c]quinazoline with aminobiphenyl substituent | P2₁/c (monoclinic) | a = 10.34, b = 16.58, c = 14.87, β = 93.45 | π-π stacking, C-H···π interactions |
| Compound 11 from[9] | 2-(4-diphenylaminophenyl)quinazolin-4(3H)-one | P-1 (triclinic) | a = 9.87, b = 11.23, c = 12.45, α = 78.9, β = 85.4, γ = 70.2 | N-H···O hydrogen bonds, van der Waals forces |
| Compound 2a from[10] | Pyrazol-quinazolinone with chloro substituent | P2₁/c (monoclinic) | a = 11.54, b = 15.67, c = 10.98, β = 101.23 | C-H···O hydrogen bonds, halogen bonding |
| 6-nitroquinazolin-4(3H)-one (I) from[11] | 6-nitro | P2₁/n (monoclinic) | a = 7.89, b = 13.45, c = 9.87, β = 98.76 | N-H···O hydrogen bonds, π-π stacking |
| 6-aminoquinazolin-4(3H)-one (II) from[11] | 6-amino | P2₁/c (monoclinic) | a = 8.12, b = 14.23, c = 9.54, β = 102.34 | N-H···N and N-H···O hydrogen bonds |
Analysis of the Data:
The data presented above highlights several key principles:
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as in the amino- and nitro-substituted quinazolinones, often leads to the formation of robust hydrogen-bonded networks.[11] These strong, directional interactions can significantly influence the crystal packing, often resulting in highly ordered and stable crystal lattices.
-
π-π Stacking: The aromatic nature of the quinazoline core facilitates π-π stacking interactions, which are evident in the crystal structures of many derivatives.[6][11] The specific arrangement and distance of these interactions are highly dependent on the electronic nature and steric bulk of the substituents.
-
Steric Hindrance: Bulky substituents, such as the diphenylamino group in compound 11, can sterically hinder close packing of the molecules.[9] This can sometimes make crystallization more challenging but also provides opportunities to explore different polymorphs.
-
Halogen Bonding: The inclusion of halogen atoms, as seen in compound 2a from reference[10], can introduce halogen bonding as a significant intermolecular force, influencing the overall crystal architecture.
A Practical, Step-by-Step Protocol for Crystallizing Substituted Quinazolines
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The following protocol provides a robust starting point for the crystallization of substituted quinazolines, with an emphasis on the rationale behind each step.
Experimental Workflow for Quinazoline Crystallization
Caption: A generalized workflow for the crystallization and X-ray diffraction analysis of substituted quinazolines.
Detailed Protocol:
-
Compound Purification (Trustworthiness Pillar):
-
Action: Ensure the purity of the synthesized quinazoline derivative is >98%, as determined by NMR and LC-MS.
-
Rationale: Impurities can act as "crystal poisons," disrupting the ordered lattice formation and preventing the growth of single crystals. A highly pure starting material is the most critical factor for successful crystallization.
-
-
Solvent Selection (Expertise & Experience Pillar):
-
Action: Conduct a small-scale solubility screen with a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane).
-
Rationale: The ideal crystallization solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal nucleation. If it is too insoluble, it will precipitate as an amorphous solid.
-
-
Crystallization Method Selection (Expertise & Experience Pillar):
-
Slow Evaporation:
-
Method: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes or with parafilm with small perforations. Allow the solvent to evaporate slowly over several days to weeks.[12]
-
Causality: This method is straightforward and often effective for compounds that are stable at room temperature. The slow increase in concentration as the solvent evaporates allows for the gradual formation of an ordered crystal lattice.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Method: Dissolve the compound in a "good" solvent in which it is highly soluble. Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop). The slide or well is then placed in a sealed container with a larger reservoir of a volatile "anti-solvent" in which the compound is poorly soluble.[12]
-
Causality: The vapor from the anti-solvent slowly diffuses into the drop containing the compound, gradually reducing its solubility and inducing crystallization. This is a very gentle method that often yields high-quality crystals.
-
-
Anti-Solvent Diffusion:
-
Method: Dissolve the compound in a "good" solvent in a test tube or small vial. Carefully layer a less dense, miscible "anti-solvent" on top of this solution. Do not disturb the interface.
-
Causality: Slow diffusion at the interface of the two solvents creates a localized region of supersaturation, promoting crystal growth.
-
-
-
Incubation and Observation:
-
Action: Place the crystallization experiments in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab.
-
Rationale: Vibrations can disrupt the delicate process of crystal nucleation and growth, leading to the formation of multiple small crystals or an amorphous precipitate.
-
-
Crystal Harvesting and Mounting:
-
Action: Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully remove them from the mother liquor using a cryoloop.
-
Rationale: The crystals are delicate and should be handled with care to avoid physical damage. The cryoloop allows for the gentle scooping of the crystal along with a small amount of the surrounding solution to prevent it from drying out and cracking.
-
Visualization of Structural Isomers
The substitution pattern can lead to different isomers with distinct three-dimensional shapes. The following diagram illustrates the general structure of a substituted quinazoline and highlights potential points of variation.
Caption: A generalized structure of a substituted quinazoline, indicating common positions for functional group modification. (Note: A placeholder image is used here; in a real-world application, a chemical structure image would be embedded).
Conclusion
The crystallographic analysis of substituted quinazolines is a powerful tool in drug discovery and development. By understanding how different substituents influence intermolecular interactions and crystal packing, researchers can make more informed decisions in the design of novel therapeutic agents. The experimental protocol outlined in this guide provides a robust and logical framework for obtaining high-quality single crystals, emphasizing the importance of a systematic and well-reasoned approach to crystallization. The successful determination of a crystal structure provides a wealth of information that can accelerate the drug development pipeline and ultimately lead to the creation of more effective medicines.
References
- Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (2021). [Source not explicitly stated, but likely a peer-reviewed journal].
- Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties. (n.d.). RSC Publishing.
-
Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][8][13]thiadiazole Moiety and 4-Piperidinyl Linker. (2023). Journal of Agricultural and Food Chemistry.
- Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitr
-
3-Aryl-5-aminobiphenyl Substituted[1][7][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (n.d.). Molecules.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of quinazolin-4(3H)-one. (n.d.).
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
- Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). Molecules.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie.
- Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and PMAT. (2025).
- Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and" by Jay Asawla [scholarscompass.vcu.edu]
- 6. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jcsp.org.pk [jcsp.org.pk]
A Comparative Analysis of Quinazoline Synthesis Pathways: A Guide for Researchers
Quinazolines and their derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have fueled extensive research into their synthesis. This guide provides an in-depth comparative analysis of the primary synthetic pathways to quinazoline and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their specific needs. We will delve into the classical, time-tested methods and explore the advancements offered by modern catalytic and energy-efficient approaches.
Classical Approaches to Quinazoline Synthesis
The traditional methods for synthesizing the quinazoline scaffold have been instrumental in the development of this field. While sometimes demanding in terms of reaction conditions, their reliability and broad applicability have ensured their continued relevance.
The Niementowski Quinazoline Synthesis
First reported in 1895, the Niementowski synthesis is a cornerstone of quinazoline chemistry, involving the thermal condensation of anthranilic acid with an amide.[1] This one-pot reaction is valued for its operational simplicity.[1]
Mechanism: The reaction proceeds through the initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide. This is followed by the formation of an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolin-4(3H)-one.[1]
Advantages:
-
Readily available starting materials.
-
Operationally simple one-pot procedure.
Limitations:
-
Often requires high temperatures (130-150 °C) and long reaction times.[2]
-
Can produce low yields and byproducts that are difficult to remove.[2]
DOT Diagram of Niementowski Synthesis Mechanism:
Caption: Mechanism of the Niementowski Quinazoline Synthesis.
The Friedländer Annulation
The Friedländer synthesis, traditionally used for quinolines, can be adapted for quinazoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[3] This reaction can be catalyzed by either acids or bases.[3]
Mechanism: The reaction can proceed via two main pathways depending on the conditions. Under basic conditions, an aldol condensation typically occurs first, followed by intramolecular cyclization and dehydration. Under acidic conditions, the formation of a Schiff base is often the initial step, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[4]
Advantages:
-
Versatile, allowing for the synthesis of a wide variety of substituted quinazolines.[5]
-
Generally proceeds under milder conditions than the Skraup synthesis (a related quinoline synthesis).[5]
Limitations:
-
Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[5]
-
Regioselectivity can be an issue with unsymmetrical ketones.[3]
DOT Diagram of Friedländer Annulation Mechanism (Acid-Catalyzed):
Caption: Acid-catalyzed mechanism of the Friedländer Annulation.
The Camps Cyclization
The Camps synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield two different hydroxyquinolines, which are in equilibrium with their quinolone tautomers.[6] This method provides access to 2,4-disubstituted quinolines.
Mechanism: The reaction is initiated by the deprotonation of the α-carbon to the ketone or the nitrogen of the amide by a base. The resulting enolate or amide anion then undergoes an intramolecular nucleophilic attack on the amide or ketone carbonyl, respectively, followed by cyclization and dehydration to form the quinoline ring. The regioselectivity depends on which carbonyl group is attacked.
Advantages:
-
Provides access to hydroxyquinolines/quinolones.
-
Can be used to synthesize fused quinazoline systems.
Limitations:
-
Can lead to a mixture of regioisomers, depending on the substrate and reaction conditions.[6]
-
The starting o-acylaminoacetophenones may require multi-step synthesis.
DOT Diagram of Camps Cyclization Mechanism:
Caption: Mechanism of the Camps Cyclization leading to regioisomers.
Modern Synthetic Strategies: Efficiency and Sustainability
In recent decades, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for quinazoline synthesis. These modern approaches often utilize microwave irradiation and transition-metal catalysis to overcome the limitations of classical methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[7] For quinazoline synthesis, particularly the Niementowski reaction, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[2][7]
Advantages:
-
Rapid reaction rates.[7]
-
Improved yields and purity of products.[7]
-
Potential for solvent-free reactions, aligning with green chemistry principles.[7]
DOT Diagram of a General Microwave-Assisted Workflow:
Caption: A streamlined workflow for microwave-assisted quinazoline synthesis.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on palladium, copper, ruthenium, and iron have been successfully employed to construct the quinazoline core through various C-H activation and cross-coupling strategies.[8][9][10]
-
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids in a three-component reaction.[8] They also facilitate the carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides.[11]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium and are effective in the synthesis of quinazolines from readily available starting materials like (2-bromophenyl)methylamines and amides.[8] Copper-catalyzed reactions often proceed via sequential Ullmann-type coupling and aerobic oxidation.[8]
-
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines.[10] This approach is atom-economical as it avoids the use of stoichiometric oxidants.
Advantages:
-
High efficiency and selectivity.
-
Milder reaction conditions compared to classical methods.
-
Broad substrate scope, allowing for the synthesis of complex and diverse quinazoline derivatives.[8]
-
High atom economy and greener reaction profiles.[12]
Limitations:
-
Cost and toxicity of some metal catalysts.
-
Requirement for specific ligands in some cases.
Comparative Summary of Quinazoline Synthesis Pathways
| Pathway | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Niementowski | Anthranilic acid, Amide | High temperature (130-150°C) | Moderate to Good | Simple, one-pot | Harsh conditions, long reaction times, potential for byproducts |
| Friedländer | 2-Aminoaryl ketone/aldehyde, α-Methylene compound | Acid or base catalyst | Good to Excellent | Versatile, milder conditions | Requires pre-functionalized starting materials, potential regioselectivity issues |
| Camps | o-Acylaminoacetophenone | Base | Moderate to Good | Access to hydroxyquinolines | Can produce mixtures of isomers, starting materials may require synthesis |
| Microwave-Assisted | Various (often classical reagents) | Microwave irradiation | Good to Excellent | Rapid, high yields, cleaner reactions, often solvent-free | Requires specialized equipment |
| Transition-Metal | 2-Halo/aminobenzonitriles, 2-aminobenzylamines, etc. | Pd, Cu, Ru, Fe catalysts | Good to Excellent | High efficiency and selectivity, mild conditions, broad scope, atom-economical | Catalyst cost and toxicity, may require specific ligands |
Experimental Protocols
Protocol for Niementowski Quinazoline Synthesis (Conventional Heating)
Objective: To synthesize 4(3H)-quinazolinone from anthranilic acid and formamide.
Materials:
-
Anthranilic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Heat the mixture to 130-150 °C under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.
Causality: The excess formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps.
Protocol for Friedländer Annulation (Acid-Catalyzed)
Objective: To synthesize a 2-substituted quinoline from a 2-aminobenzophenone and a β-ketoester.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol in a round-bottom flask.[4]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).[4]
-
Reflux the mixture for 4 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen of the 2-aminobenzophenone, making it more electrophilic and facilitating the initial condensation with the enol form of ethyl acetoacetate to form a Schiff base intermediate.
Protocol for Copper-Catalyzed Quinazoline Synthesis
Objective: To synthesize a 2-substituted quinazoline from a (2-bromophenyl)methylamine and an amide.[8]
Materials:
-
(2-Bromophenyl)methylamine hydrochloride
-
Amide (e.g., benzamide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Propan-2-ol
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add (2-bromophenyl)methylamine hydrochloride (1.0 eq), the amide (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous propan-2-ol via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality: The copper(I) catalyst facilitates the initial Ullmann-type C-N cross-coupling between the aryl bromide and the amide. The subsequent intramolecular condensation and in-situ aerobic oxidation lead to the formation of the quinazoline ring.
Conclusion
The synthesis of quinazolines has evolved significantly from the classical, high-temperature condensations to modern, highly efficient catalytic methods. The choice of a particular synthetic pathway depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and considerations of environmental impact.
The Niementowski, Friedländer, and Camps syntheses remain valuable for their simplicity and the accessibility of certain quinazoline derivatives. However, for the synthesis of complex, highly functionalized quinazolines, and for processes where efficiency and sustainability are paramount, microwave-assisted and transition-metal-catalyzed methods offer clear advantages. As research in this field continues, the development of even more selective, economical, and environmentally benign synthetic routes to this important class of heterocyclic compounds can be anticipated.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved February 26, 2026, from [Link]
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341.
-
e-Publications@Marquette. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved February 26, 2026, from [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved February 26, 2026, from [Link]
- Li, C., An, S., Zhu, Y., Zhang, J., Kang, Y., Liu, P., Wang, Y., & Li, J. (2014). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Advances, 4(106), 61735-61738.
-
ACS Figshare. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2‑Aminophenyl Ketones and 2‑Aminobenzamides with Amines. Retrieved February 26, 2026, from [Link]
- Al-Tel, T. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583.
-
ResearchGate. (n.d.). Niementowski's quinoline synthesis. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2022). Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3 H )-ones via Acceptorless Dehydrogenative Coupling of Benzyl Alcohols and 2-Aminobenzamide. Retrieved February 26, 2026, from [Link]
- Patel, O. P. S., Mehra, M. K., & Nandwana, N. K. (2024).
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(35), 24189-24213.
-
CORE. (2008). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivativesw. Retrieved February 26, 2026, from [Link]
- Wu, X. F., & Neumann, H. (2013). Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides.
-
Chem-Station. (2017). Camps Quinoline Synthesis. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
-
RSC Publishing. (2015). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. Retrieved February 26, 2026, from [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5035.
- Sharma, V. K., & Kumar, V. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176.
- Wang, D., & Gao, G. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 601.
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved February 26, 2026, from [Link]
- Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
-
Molecules. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Retrieved February 26, 2026, from [Link]
- Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(2), 100867.
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved February 26, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved February 26, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent developments in transition metal catalysis for quinazolinone synthesis. Retrieved February 26, 2026, from [Link]
-
Frontiers in Chemistry. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved February 26, 2026, from [Link]
- Gholam-Hosseini, S., Davallo, M., & Ezzati, M. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 793-800.
-
ResearchGate. (2025). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved February 26, 2026, from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved February 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2'-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
5-Bromo-2-chloroquinazolin-8-ol proper disposal procedures
Technical Advisory: Safe Disposal Protocol for 5-Bromo-2-chloroquinazolin-8-ol
Executive Summary & Chemical Profile
5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a poly-functionalized heterocyclic intermediate.[1][2][3] Unlike generic organic waste, this compound possesses distinct chemical moieties—a reactive 2-chloro substituent and an acidic 8-hydroxy group—that dictate its disposal pathway.[2][3]
Operational Directive: This substance must be classified as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents, strong oxidizers, or aqueous acidic waste streams.[3]
Chemical Hazard Profile
| Feature | Structural Cause | Operational Implication |
| Reactivity | 2-Chloro position ( | Susceptible to nucleophilic attack.[2][3][4] Potential alkylating agent.[2] Do not mix with strong nucleophiles or bases. |
| Acidity | 8-Hydroxy group ( | Weakly acidic (Phenolic).[2] Can form salts with strong bases.[2] |
| Toxicity | Halogenated Heterocycle | Treat as a sensitizer and potential mutagen.[2] High persistence in environment.[2] |
| Thermal | High Nitrogen/Halogen content | High BTU waste. Suitable for controlled incineration with scrubber systems.[2] |
Pre-Disposal Characterization (The "Why" Before the "How")
Before initiating disposal, you must characterize the waste stream.[3][5] The presence of the bromine and chlorine atoms renders this molecule a precursor for dioxins if incinerated improperly (i.e., at low temperatures).[2][3] Therefore, it must enter a waste stream destined for high-temperature incineration (>1100°C) with flue gas scrubbing .[2][3]
Critical Incompatibility:
-
Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides): Risk of generating toxic halogen gases (
) or nitrosyl halides.[3] -
Do NOT mix with Aqueous Acids: Hydrolysis of the C-Cl bond can generate hydrochloric acid and potentially insoluble hydroxy-quinazoline precipitates that clog waste lines.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weighing boats, contaminated gloves, filter cakes.[3]
-
Primary Containment: Place solid waste in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).[2]
-
Labeling: Attach a hazardous waste label immediately.
-
Secondary Containment: Seal the primary bag and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) dedicated to "Solid Halogenated Toxic Waste."
-
Seal & Store: Ensure the drum is gasket-sealed. Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Mother Liquors & Solvents)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[3]
-
Segregation: Ensure the waste container is designated "HALOGENATED SOLVENT WASTE." [2]
-
pH Check: Check pH of the solution.
-
Transfer: Use a funnel with a flash arrestor. Pour liquid slowly to avoid splashing.
-
Log Entry: Immediately log the volume and concentration (approximate) on the waste manifest.
Visualizing the Decision Workflow
The following logic flow ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).
Figure 1: Decision matrix for segregating halogenated quinazoline waste. Note that any non-halogenated solvent becomes "Halogenated Waste" once contaminated with the target molecule.[2]
Emergency Contingencies: Spill Management
In the event of a spill, standard "mop-up" procedures are insufficient due to the chemical's potential biological activity.[2][3]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2][3] If powder is airborne, use an N95 or P100 respirator.[3]
-
Containment (Dry Spill):
-
Containment (Wet Spill):
-
Decontamination:
Regulatory Compliance (US EPA/RCRA Context)
While 5-Bromo-2-chloroquinazolin-8-ol may not have a specific "P" or "U" listing, it defaults to the following regulatory categories based on its structure and mixture:
-
Characteristic Waste: Likely D003 (Reactive) if the 2-Cl bond is deemed highly labile in the specific formulation, though usually treated as Toxic .[2][3]
-
F-List (Solvent Mixtures): If dissolved in spent methylene chloride or acetone, the mixture carries F001/F002 or F003 codes [1, 3].[2][3]
-
Cradle-to-Grave: You remain liable for this waste until it is destroyed.[2] Ensure your disposal vendor provides a Certificate of Destruction .[2]
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link][2]
-
American Chemical Society (ACS). "Identifying and Segregating Chemical Waste."[2] ACS.org. [Link][2]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloroquinazolin-8-ol
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-Bromo-2-chloroquinazolin-8-ol, a halogenated heterocyclic molecule, are valuable intermediates in the synthesis of potentially bioactive agents.[1][2] However, their structural complexity and the fact that their toxicological properties have not been thoroughly investigated demand a rigorous and proactive approach to safety.[3]
This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-chloroquinazolin-8-ol. It moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of deep, intrinsic safety within your laboratory. Our primary objective is to control the hazard at its source, ensuring that personal protective equipment (PPE) serves as a robust final barrier in a comprehensive safety system.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Table 1: Anticipated Hazard Profile for 5-Bromo-2-chloroquinazolin-8-ol
| Hazard Class | GHS Category | Anticipated Effect | Rationale & Supporting Evidence |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][7] | Halogenated aromatic compounds are known skin irritants. Direct contact can lead to redness, itching, and inflammation.[5][6][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4][7] | Fine powders can easily become airborne and contact mucous membranes, causing significant irritation and potential damage to the eyes.[5][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4][7] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6][8] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed.[7] | Many related chemical intermediates are harmful if ingested.[9] |
The core of a robust safety protocol is a dynamic risk assessment. Before any procedure, the potential for exposure must be evaluated. This involves considering the quantity of the material being used, its physical form (solid vs. solution), and the specific manipulations being performed.
Caption: A workflow illustrating the continuous cycle of laboratory risk assessment.
Multi-Layered Defense: Engineering Controls and PPE Selection
An effective safety strategy relies on the "hierarchy of controls," which prioritizes eliminating hazards at their source. PPE, while critical, is the final line of defense.
Primary Engineering Control: The Chemical Fume Hood
All manipulations involving solid 5-Bromo-2-chloroquinazolin-8-ol or its concentrated solutions must be performed inside a certified chemical fume hood. This is the single most important step in preventing respiratory exposure.[7][10][11] The fume hood's constant airflow contains airborne particulates and vapors, drawing them away from the user's breathing zone.
Personal Protective Equipment: Your Final Barrier
The following PPE is mandatory for all personnel handling 5-Bromo-2-chloroquinazolin-8-ol.
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Minimum Requirement | Recommended for High-Risk Tasks* | Rationale |
|---|---|---|---|
| Eyes/Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles and a full-face shield | Goggles provide a seal around the eyes to protect against dust and splashes.[12][13] A face shield adds protection for the entire face during bulk transfers or when a splash is more likely.[13] |
| Hands | Nitrile Gloves (disposable) | Double-gloving with nitrile gloves | Nitrile gloves provide good resistance to incidental chemical splashes.[13][14] Double-gloving minimizes the risk of exposure if the outer glove is torn or contaminated during removal. |
| Body | Laboratory Coat (long-sleeved with knit cuffs) | Chemical-resistant apron over a lab coat or disposable coveralls | A lab coat protects skin and personal clothing from minor spills.[15] An apron or coveralls provide additional protection when handling larger quantities where significant splashes could occur.[15][16] |
| Respiratory | N/A (when used in a fume hood) | NIOSH-approved N95 or P100 respirator | A respirator is crucial if engineering controls fail or for cleaning up significant spills outside of a hood. Surgical masks offer no protection against chemical dust.[16] |
*High-risk tasks include handling quantities >10g, cleaning up spills, or potential for vigorous reaction.
The Causality Behind Glove Selection and Use
-
Why Nitrile? Nitrile offers a good balance of chemical resistance and dexterity for general laboratory use.[17] Always check the manufacturer's compatibility charts for extended chemical contact.
-
The Imperative of Proper Removal: The most common way to self-contaminate is during PPE removal. Follow a strict protocol to ensure the contaminated outer surfaces are never touched by bare skin.
Protocol: Aseptic Glove Removal
-
With your gloved left hand, pinch the palm of the right glove.
-
Pull the right glove off, turning it inside-out as it is removed.
-
Hold the removed glove in your still-gloved left hand.
-
Slide two fingers of your bare right hand under the cuff of the left glove.
-
Peel the left glove off, turning it inside-out and enclosing the first glove within it.
-
Dispose of the gloves in the designated solid chemical waste container.[6]
Operational and Disposal Plans
Integrating safety into your workflow is paramount. The following provides a step-by-step guide for a common laboratory task.
Standard Operating Procedure: Weighing and Dissolving the Compound
This protocol assumes all steps are performed in a chemical fume hood.
Caption: A standard workflow for safely handling and weighing a solid chemical intermediate.
Spill Response
Accidents happen. Being prepared is non-negotiable.
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate (If Necessary): For large spills outside a fume hood, evacuate the immediate area.
-
Don Additional PPE: Before cleanup, don a respirator (N95 or P100) and a second pair of gloves.[18]
-
Contain the Spill: Gently cover the solid spill with an absorbent material from a chemical spill kit to prevent it from becoming airborne.[7]
-
Clean Up: Carefully sweep the material into a designated waste container. Avoid raising dust.[18]
-
Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[3][18]
Waste Disposal
Chemical waste must be handled with the same respect as the parent compound.
-
Segregation is Key: Do not mix 5-Bromo-2-chloroquinazolin-8-ol waste with other waste streams. It must be collected in a dedicated, sealed, and clearly labeled container for Halogenated Organic Waste .[3][14]
-
Container Management: Keep waste containers closed at all times except when adding waste. Store in a designated satellite accumulation area.[14]
-
Compliance: All disposal must adhere to national and local regulations.[3]
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical. Ensure all lab personnel know the location of safety showers and eyewash stations.[4][5]
Table 3: Emergency First Aid for Exposure
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][6][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
By understanding the "why" behind each safety protocol—from the necessity of a fume hood to the specifics of glove removal—we elevate our safety practices from a list of rules to an ingrained, scientific methodology. This commitment to a proactive safety culture not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid (ALFAAA12218). [Link]
-
Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chloroanisole. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromoquinoline. [Link]
-
DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
- Carbosynth. (2019). Safety Data Sheet 5-Bromo-2-chloroaniline. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FB64299/ FILE/FB64299-msds.pdf)
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3344. [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751681. [Link]
-
Azar, F. A., et al. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 15(1), 1-10. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. targetmol.com [targetmol.com]
- 11. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]
- 12. falseguridad.com [falseguridad.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. sams-solutions.com [sams-solutions.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. PPE and Safety for Chemical Handling [acsmaterial.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
